Product packaging for Mal-amido-PEG7-acid(Cat. No.:)

Mal-amido-PEG7-acid

カタログ番号: B608816
分子量: 548.6 g/mol
InChIキー: LHEVLPWUXYBIOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mal-amido-PEG7-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N2O12 B608816 Mal-amido-PEG7-acid

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O12/c27-21(3-6-26-22(28)1-2-23(26)29)25-5-8-33-10-12-35-14-16-37-18-20-38-19-17-36-15-13-34-11-9-32-7-4-24(30)31/h1-2H,3-20H2,(H,25,27)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEVLPWUXYBIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-amido-PEG7-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG7-acid, a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides protocols for its application in creating stable bioconjugates.

Chemical Structure and Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct reactive moieties: a maleimide (B117702) group and a terminal carboxylic acid.[1][2] These functional groups are separated by a hydrophilic PEG7 spacer, which enhances the solubility of the molecule and its conjugates in aqueous media.[1][2]

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[3] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond. This dual reactivity allows for controlled, sequential, or orthogonal conjugation strategies.

Synonyms: Mal-amido-PEG7-COOH, Mal-NH-PEG7-COOH, Maleimide-NH-PEG7-acid, Mal-NH-PEG7-CH2CH2COOH

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 2112731-42-5
Molecular Formula C24H40N2O12
Molecular Weight 548.59 g/mol
Exact Mass 548.2581
Purity >95%
Solubility Soluble in DMSO
Appearance To be determined
Storage (Solid) Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light and moisture.
Storage (In solution) Unused stock solutions in anhydrous DMSO may be stored at -20°C, protected from light and moisture, for up to a month. Aqueous stock solutions should be prepared immediately before use.
Stability Stable for several weeks at ambient temperature during shipping. The maleimide group is susceptible to hydrolysis at pH > 7.5.

Applications in Bioconjugation

The unique heterobifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and as a PROTAC (Proteolysis Targeting Chimera) linker.

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. This compound can be used to first react with a thiol group on a partially reduced antibody, followed by the conjugation of a drug molecule containing a primary amine to the carboxylic acid end of the linker. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

  • PROTACs: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Peptide and Protein Labeling: It is used to label proteins and peptides with fluorescent dyes, biotin, or other reporter molecules for detection and analysis.

  • Surface Modification: The linker can be used to functionalize surfaces of nanoparticles and other biomaterials to improve biocompatibility and for targeted delivery applications.

Experimental Protocols

Successful bioconjugation with this compound relies on the careful control of reaction conditions to ensure high efficiency and specificity. Below are detailed protocols for the two primary conjugation reactions.

Maleimide-Thiol Conjugation

This reaction involves the formation of a stable thioether bond between the maleimide group of the linker and a sulfhydryl group on the target molecule (e.g., a cysteine residue in a protein).

Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ConditionsReference(s)
pH 6.5 - 7.5
Buffer Phosphate, Tris, or HEPES buffers (thiol-free)
Temperature Room temperature (20-25°C) or 4°C
Reaction Time 30 minutes to 2 hours at room temperature; overnight at 4°C
Molar Ratio 10-20 fold molar excess of maleimide reagent to thiol-containing protein

Protocol for Protein Labeling via Maleimide-Thiol Chemistry:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds to generate free thiols by adding a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching (Optional):

    • To quench unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of ~1 mM and incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This two-step protocol involves the activation of the carboxylic acid group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive NHS ester.

Reaction Conditions for EDC/NHS Coupling

ParameterRecommended ConditionsReference(s)
Activation pH 4.5 - 7.2 (MES buffer is often preferred)
Coupling pH 7.2 - 8.5 (PBS or borate (B1201080) buffer)
Temperature Room temperature
Reaction Time Activation: 15-60 minutes. Coupling: 2 hours to overnight.

Protocol for Amine Conjugation via EDC/NHS Chemistry:

  • Activation of this compound:

    • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 1.2-fold molar excess of EDC followed by a 10-fold molar excess of NHS.

    • Incubate at room temperature for 15-60 minutes to form the NHS ester.

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein, peptide) in a coupling buffer (e.g., PBS, pH 7.2-8.5).

  • Conjugation Reaction:

    • Add the activated Mal-amido-PEG7-NHS ester to the solution of the amine-containing molecule.

    • Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or glycine.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable chromatographic method to remove excess reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and a typical experimental workflow for the use of this compound.

G cluster_0 Maleimide-Thiol Conjugation Mal This compound (Maleimide group) Thioether Stable Thioether Bond Mal->Thioether Michael Addition pH 6.5-7.5 Thiol Thiol-containing Molecule (e.g., Cysteine on Protein) Thiol->Thioether G cluster_1 Carboxylic Acid-Amine Coupling (Two-Step) CarboxylicAcid This compound (Carboxylic Acid group) NHSEster Amine-Reactive NHS Ester CarboxylicAcid->NHSEster pH 4.5-7.2 EDC_NHS EDC + NHS (Activation) EDC_NHS->NHSEster AmideBond Stable Amide Bond NHSEster->AmideBond pH 7.2-8.5 Amine Amine-containing Molecule (e.g., Lysine on Protein) Amine->AmideBond G cluster_2 General Workflow for Sequential Bioconjugation Start Start with Thiol-containing and Amine-containing Molecules Step1 Step 1: Maleimide-Thiol Conjugation (React Thiol-molecule with this compound) Start->Step1 Purify1 Purification 1 (Remove excess linker) Step1->Purify1 Step2 Step 2: Carboxylic Acid Activation (Activate with EDC/NHS) Purify1->Step2 Step3 Step 3: Amine Coupling (React with Amine-molecule) Step2->Step3 Purify2 Purification 2 (Isolate final conjugate) Step3->Purify2 End Final Bioconjugate Purify2->End

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-amido-PEG7-acid, a heterobifunctional linker widely utilized in bioconjugation and for the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule features a maleimide (B117702) group for covalent linkage to thiol-containing biomolecules and a terminal carboxylic acid for conjugation to amine moieties.[2][3] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the reaction of a maleimide precursor with an amino-PEG-acid derivative. A common and efficient strategy involves the initial formation of a maleamic acid, followed by a cyclization step to yield the final maleimide product. This approach ensures high purity and yield of the desired compound.

Proposed Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process:

  • Step 1: Formation of the Maleamic Acid Intermediate. This involves the reaction of an amine-terminated PEG linker with maleic anhydride (B1165640).

  • Step 2: Cyclization to this compound. The maleamic acid intermediate is then subjected to a dehydration reaction to form the stable maleimide ring.

Experimental Protocol: Synthesis

Materials and Reagents:

  • H2N-PEG7-COOH (Amino-PEG7-Carboxylic Acid)

  • Maleic Anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative dehydrating agent

  • N-Hydroxysuccinimide (NHS) (optional, for alternative cyclization methods)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl Ether

  • Brine Solution (saturated NaCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step 1: Synthesis of the Maleamic Acid Intermediate

  • In a round-bottom flask, dissolve H2N-PEG7-COOH (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve maleic anhydride (1.1 eq) in anhydrous DCM.

  • Slowly add the maleic anhydride solution to the H2N-PEG7-COOH solution dropwise over 30 minutes with constant stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a brine solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude maleamic acid intermediate as a viscous oil or solid.

Step 2: Cyclization to this compound

  • Dissolve the crude maleamic acid intermediate (1.0 eq) in a mixture of anhydrous DCM and DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.

  • Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product is then subjected to purification.

Synthesis Workflow Diagram

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization H2N-PEG7-COOH H2N-PEG7-COOH Reaction_1 Reaction in DCM/TEA H2N-PEG7-COOH->Reaction_1 Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Reaction_1 Maleamic_Acid_Intermediate Maleamic_Acid_Intermediate Reaction_1->Maleamic_Acid_Intermediate Maleamic_Acid_Intermediate_2 Maleamic Acid Intermediate Reaction_2 Reaction in DCM/DMF Maleamic_Acid_Intermediate_2->Reaction_2 DCC DCC DCC->Reaction_2 Crude_this compound Crude_this compound Reaction_2->Crude_this compound G Crude_Product Crude this compound Precipitation Precipitation with Diethyl Ether Crude_Product->Precipitation Precipitated_Solid Precipitated Solid Precipitation->Precipitated_Solid Column_Chromatography Silica Gel Column Chromatography (DCM/Methanol Gradient) Precipitated_Solid->Column_Chromatography Pure_Fractions Collection of Pure Fractions Column_Chromatography->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product

References

An In-depth Technical Guide on the Mechanism of Action of Mal-amido-PEG7-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Mal-amido-PEG7-acid

This compound is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, the process of covalently linking molecules to biological entities like proteins, antibodies, and peptides. Its structure is meticulously designed to offer specificity, stability, and improved physicochemical properties to the resulting conjugate. This linker is composed of three key components: a maleimide (B117702) group for selective thiol conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid for subsequent coupling reactions. This guide provides a deep dive into its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary function of the maleimide group is to react with a thiol (sulfhydryl) group, most commonly found on the side chain of cysteine residues in proteins.[1][][3] This reaction proceeds through a highly specific and efficient Michael addition, forming a stable covalent thioether bond.[4][5]

Key Characteristics:

  • Specificity and pH Dependence: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines. Above pH 7.5, the maleimide group begins to lose its specificity and can react competitively with primary amines, such as the side chain of lysine (B10760008). Furthermore, the maleimide ring is susceptible to hydrolysis at higher pH, which opens the ring and renders it unreactive to thiols. Therefore, maintaining the pH between 6.5 and 7.5 is critical for successful and specific conjugation.

  • Kinetics: The thiol-maleimide reaction is rapid, with studies showing that the reaction between maleimide derivatives and small thiol-containing molecules like L-cysteine can reach completion in under two minutes at room temperature.

  • Stability: The resulting thioether linkage is generally stable. However, it's important to note that under certain conditions, particularly with conjugates involving an N-terminal cysteine, the succinimidyl thioether can undergo a rearrangement to form a thiazine (B8601807) structure, a side reaction that is more pronounced at basic pH.

The Role of the PEG7 Spacer

The seven-unit polyethylene glycol (PEG) chain is not merely a spacer; it imparts several crucial benefits to the bioconjugate, significantly influencing its overall performance.

  • Enhanced Hydrophilicity and Solubility: The PEG spacer is highly hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs or labels. This improves the solubility of the entire conjugate in aqueous buffers, preventing aggregation and simplifying handling.

  • Reduced Steric Hindrance: The defined length of the PEG7 spacer provides critical spatial separation between the biomolecule and the conjugated payload. This separation is vital for preserving the biological activity and binding affinity of the protein or antibody by preventing the payload from interfering with its functional domains.

  • Improved Pharmacokinetics: In therapeutic applications like antibody-drug conjugates (ADCs), PEGylation is known to increase the hydrodynamic radius of the molecule. This can lead to a longer circulation half-life by reducing renal clearance and can also shield the conjugate from immune recognition.

The Heterobifunctional Nature: The Carboxylic Acid Terminus

The terminal carboxylic acid (-COOH) group on this compound provides a second, orthogonal site for conjugation. This allows for a two-step, controlled bioconjugation strategy. The carboxylic acid can be activated to react with primary amines (e.g., on lysine residues).

The most common activation method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) .

  • Mechanism: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization: Sulfo-NHS is added to react with this intermediate, creating a more stable, amine-reactive Sulfo-NHS ester. This two-step process is preferred as it improves efficiency and allows for the removal of excess EDC before adding the amine-containing molecule, preventing unwanted cross-linking.

  • Reaction: The stable Sulfo-NHS ester then reacts with a primary amine to form a stable amide bond.

This dual functionality makes this compound a versatile linker for constructing complex bioconjugates, such as linking a protein to another molecule that does not possess a thiol group.

Data Presentation

Table 1: Key Parameters for Thiol-Maleimide Conjugation

Parameter Recommended Condition/Value Rationale & References
pH 6.5 - 7.5 Optimal for thiol specificity; minimizes amine reactivity and maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°C Reaction is faster at room temperature; 4°C can be used for sensitive proteins (overnight).
Reaction Time 1-4 hours at RT; overnight at 4°C Varies with reactant concentration and protein reactivity.
Maleimide:Thiol Molar Ratio 10:1 to 20:1 Excess maleimide reagent is used to drive the reaction to completion.

| Reaction Kinetics (Half-life) | Very rapid (< 2 minutes for small molecules) | Reaction with proteins is typically slower but still efficient. |

Table 2: Parameters for Carboxylic Acid Activation and Amine Coupling

Parameter Recommended Condition/Value Rationale & References
Activation Buffer (EDC/Sulfo-NHS) MES Buffer, pH 4.5 - 6.0 Activation is most efficient in this pH range; avoids buffers with amines or carboxylates.
Coupling Buffer (Amine Reaction) PBS or HEPES, pH 7.2 - 8.0 Amine coupling to the NHS-ester is most efficient at a slightly basic pH.
Activation Time (EDC/Sulfo-NHS) 15 - 30 minutes Sufficient to form the stable Sulfo-NHS ester intermediate.
Coupling Time (to Amine) 2 hours to overnight Allows for efficient formation of the amide bond.

| Quenching Reagent | Hydroxylamine (B1172632), Tris, Glycine | Used to hydrolyze and inactivate any unreacted NHS-esters. |

Mandatory Visualizations

G cluster_reactants Reactants (pH 6.5-7.5) cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-Linker (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition Maleimide_Linker Maleimide Group (on this compound) Maleimide_Linker->Conjugate

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

G cluster_workflow Experimental Workflow for Thiol Conjugation A 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) B 2. (Optional) Reduce Disulfides (e.g., with TCEP) A->B D 4. Conjugation Reaction (Add linker to protein, incubate 2h-overnight) A->D If no reduction needed B->D C 3. Prepare Linker Solution (e.g., in DMSO or DMF) C->D E 5. Purification (e.g., Size Exclusion Chromatography) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: General experimental workflow for maleimide-thiol bioconjugation.

G Linker Maleimide Group PEG7 Spacer Carboxylic Acid Thiol Thiol (-SH) on Cysteine Linker:maleimide->Thiol Direct Reaction (pH 6.5-7.5) EDC_NHS EDC / Sulfo-NHS Activation Linker:acid->EDC_NHS Step 1 Amine Amine (-NH2) on Lysine EDC_NHS->Amine Step 2 (Amide Bond Formation)

Caption: Logical relationships of the heterobifunctional this compound linker.

Experimental Protocols

  • Protein Preparation:

    • Dissolve the protein to be labeled at 1-10 mg/mL in a degassed buffer such as PBS, Tris, or HEPES at pH 7.0-7.5. Buffers must not contain thiols (e.g., DTT).

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide linker, as it will compete in the reaction.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent like DMSO or DMF. Maleimides are moisture-sensitive and can hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add the maleimide linker stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of linker per mole of protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess, unreacted linker and byproducts from the conjugated protein using a size exclusion desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.

This protocol assumes the maleimide end of the linker has already been conjugated.

  • Activation of Carboxylic Acid:

    • Equilibrate the carboxyl-containing molecule (e.g., the bioconjugate from Protocol 1) into an amine- and carboxylate-free buffer, such as 0.1M MES, pH 5.0-6.0.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

    • Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to 5 mM) to the carboxyl-containing molecule solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to Amine:

    • Optional: Remove excess and quenched EDC using a desalting column equilibrated with a coupling buffer like PBS, pH 7.2-7.5.

    • Add the amine-containing molecule to the activated bioconjugate solution.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench any remaining NHS-ester groups by adding a quenching reagent (e.g., Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM).

    • Purify the final conjugate using an appropriate method such as a desalting column or dialysis to remove excess reagents.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug delivery. From their fundamental properties to detailed experimental protocols, this document serves as a core resource for professionals in the field.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of polyethylene glycol with two different reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two distinct molecular entities, a principle widely applied in advanced therapeutic design.[2][3] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[2][4] The defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.

These linkers are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, a heterobifunctional PEG linker can connect a potent cytotoxic drug to a tumor-targeting antibody, enhancing drug delivery and minimizing off-target toxicity. For PROTACs, the linker bridges a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Core Properties and Advantages

The incorporation of a PEG spacer in bioconjugation strategies imparts several beneficial properties to the final product. These advantages are summarized below.

PropertyAdvantage in Bioconjugation
Hydrophilicity Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation.
Biocompatibility PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses.
Flexibility The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules.
Pharmacokinetics Increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.
Reduced Immunogenicity The PEG chain can "shield" the conjugated molecule from the host's immune system.

Data Presentation: A Comparative Analysis of Functional Groups

The choice of functional groups on the heterobifunctional PEG linker is critical and depends on the available reactive sites on the molecules to be conjugated. The following tables provide a comparative summary of common amine-reactive and thiol-reactive functional groups.

Table 1: Comparison of Common Amine-Reactive Functional Groups

Functional GroupOptimal pH RangeMolar Excess (Typical)Reaction Time (Typical)Bond StabilityKey Considerations
N-Hydroxysuccinimide (NHS) Ester 7.2 - 8.510-20 fold30 min - 2 hrStable Amide BondProne to hydrolysis at high pH; avoid amine-containing buffers (e.g., Tris).
Tetrafluorophenyl (TFP) Ester >7.510-20 fold1 - 2 hrStable Amide BondMore resistant to hydrolysis than NHS esters.
Aldehyde ~5.020-50 fold2 - 4 hrSecondary Amine (after reduction)Requires a subsequent reduction step (e.g., with sodium cyanoborohydride).

Table 2: Comparison of Common Thiol-Reactive Functional Groups

Functional GroupOptimal pH RangeMolar Excess (Typical)Reaction Time (Typical)Bond StabilityKey Considerations
Maleimide 6.5 - 7.510-20 fold1 - 2 hrThioether BondThe resulting thiosuccinimide ring can undergo hydrolysis, which can affect stability.
Vinyl Sulfone 7.5 - 8.510-20 fold2 - 4 hrStable Thioether BondSlower reaction rate compared to maleimide.
Pyridyl Disulfide 6.0 - 7.05-15 fold1 - 2 hrDisulfide BondThe disulfide bond is cleavable by reducing agents.

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Two-Step Conjugation using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine (B10760008) residues) to a molecule containing a free sulfhydryl group.

Materials:

  • Protein-NH₂ (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Molecule-SH (e.g., a cytotoxic drug)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Amine-free and thiol-free buffer, e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with NHS-Ester-PEG-Maleimide

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to protein).

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

  • Immediately add the thiol-containing molecule to the maleimide-activated protein solution at a slight molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate to remove unreacted drug and other small molecules.

Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating PEGylated proteins from unreacted protein and excess PEG linker.

Materials:

  • Crude PEGylated protein conjugate

  • SEC column (e.g., Superdex 200 or similar)

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column.

  • Prepare the crude PEGylated protein sample by centrifuging at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates.

  • Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect fractions corresponding to the different peaks. The PEGylated protein will elute earlier than the unreacted protein due to its larger size.

  • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the presence and purity of the desired conjugate.

Characterization of PEGylated Proteins by Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its retention on an IEX column and allowing for the separation of species with different degrees of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI)

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the IEX column with the binding buffer.

  • Load the PEGylated protein sample onto the column.

  • Wash the column with the binding buffer to remove any unbound molecules.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the binding and elution buffers).

  • Monitor the elution profile using UV absorbance at 280 nm. Proteins with a lower degree of PEGylation will generally bind more strongly to the column and elute at a higher salt concentration.

  • Collect and analyze the fractions to identify the different PEGylated species.

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • MALDI matrix solution (e.g., sinapinic acid for larger proteins)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Mix a small volume of the purified PEGylated protein sample with the MALDI matrix solution.

  • Spot the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals of the sample and matrix.

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to determine the molecular weights of the different PEGylated species present in the sample. The number of PEG units attached can be calculated from the mass difference between the native protein and the PEGylated forms.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to heterobifunctional PEG linkers.

G cluster_0 Bioconjugation Workflow A Step 1: Protein Activation (e.g., with NHS-Ester-PEG-Maleimide) B Step 2: Removal of Excess Linker (e.g., Desalting Column) A->B Reaction Quenching C Step 3: Conjugation to Second Molecule (e.g., Thiol-Containing Drug) B->C Activated Protein D Step 4: Purification of Conjugate (e.g., SEC or IEX) C->D Crude Conjugate E Step 5: Characterization (e.g., Mass Spectrometry, SDS-PAGE) D->E Purified Conjugate

Caption: A typical experimental workflow for a two-step bioconjugation reaction.

G cluster_1 ADC Signaling Pathway ADC Antibody-Drug Conjugate (ADC) in Circulation Binding ADC Binds to Antigen ADC->Binding TumorCell Tumor Cell with Surface Antigen TumorCell->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release from Linker Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: A simplified signaling pathway of an Antibody-Drug Conjugate (ADC).

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation, enabling the creation of advanced therapeutics with improved efficacy and safety profiles. A thorough understanding of their properties, the chemistries of their functional groups, and the appropriate experimental protocols for their use is crucial for the successful development of novel drug delivery systems and other biomedical applications. This guide provides a foundational resource for researchers and drug development professionals to effectively utilize these versatile molecules in their work.

References

The Michael Addition: An In-Depth Technical Guide to the Reactivity of Maleimide Groups with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of biomolecules is a foundational technology in modern biological research and therapeutic development. Among the repertoire of bioconjugation chemistries, the reaction between a maleimide (B117702) and a thiol group stands out for its high specificity, rapid kinetics under mild conditions, and the formation of a relatively stable thioether bond. This technical guide provides a comprehensive analysis of the maleimide-thiol reaction, detailing its mechanism, kinetics, influencing factors, and stability. It further presents detailed experimental protocols and its critical application in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs).

The Core Chemistry: A Nucleophilic Attack

The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1] In this reaction, the deprotonated thiol, the thiolate anion, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This nucleophilic addition results in the formation of a stable, covalent thioether bond.[1] The high chemoselectivity for thiols, particularly within a specific pH range, makes this reaction ideal for the site-specific modification of cysteine residues in proteins and peptides.[1]

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Precise control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.

pH

The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2] Within this range, the thiol group is sufficiently deprotonated to its reactive thiolate form to react efficiently with the maleimide, while competing reactions with other nucleophilic groups, such as amines, are minimized.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.[2]

Temperature and Reaction Time

The rate of the maleimide-thiol reaction is also temperature-dependent.[3] Reactions are typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures slow down the reaction rate, which may necessitate longer incubation times to achieve high conjugation efficiency.[2] For sensitive biomolecules, performing the reaction at 4°C can help to minimize degradation.[3]

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.[3]
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.[3]
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules.

Table 2: Typical Reaction Times and Temperatures for Maleimide-Thiol Ligation.[3]

Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A 10-20 fold molar excess of a maleimide-dye is a common starting point for labeling proteins.[2] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and in such cases, optimizing the ratio is crucial.[2] For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[1][4]

Side Reactions and Stability of the Thioether Adduct

While the maleimide-thiol reaction is highly selective, several side reactions can occur, and the stability of the resulting thioether bond can be a concern, particularly in a biological milieu.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[1] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols.[1] To minimize hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[2] The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating the process.[5]

Maleimide DerivativeConditionHalf-life (t₁/₂)
N-alkyl maleimidepH 7.4, 37°C27 hours (post-conjugation)[6]
N-phenyl maleimidepH 7.4, 37°C55 minutes (pre-conjugation)[6]
N-phenyl maleimidepH 7.4, 37°C1.5 hours (post-conjugation)[6]
N-fluorophenyl maleimidepH 7.4, 37°C28 minutes (pre-conjugation)[6]
N-fluorophenyl maleimidepH 7.4, 37°C0.7 hours (post-conjugation)[6]

Table 3: Hydrolysis Half-lives of Maleimides and their Thiol Adducts.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2] This is particularly relevant in vivo, where a high concentration of other thiols, such as glutathione, can react with the released maleimide, leading to "thiol exchange" and potential off-target effects.[2]

ConjugateCompeting ThiolHalf-life of Conversion (t₁/₂)Extent of Conversion
NEM-MPAGlutathione20 - 80 hours[7][8]20 - 90%[7][8]
NEM-N-acetylcysteineGlutathione20 - 80 hours[7][8]20 - 90%[7][8]
NPM-MPAGlutathione3.1 hours[9]89.5%[9]
NAEM-MPAGlutathione18 hours[9]12.3%[9]

Table 4: Stability of Maleimide-Thiol Adducts in the Presence of Glutathione (NEM: N-ethylmaleimide, NPM: N-phenylmaleimide, NAEM: N-aminoethylmaleimide, MPA: 4-mercaptophenylacetic acid).

Strategies to enhance the stability of the conjugate include the hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7][8] Electron-withdrawing substituents on the maleimide nitrogen can accelerate this stabilizing hydrolysis.[10]

Experimental Protocols

General Protocol for Maleimide Labeling of a Thiol-Containing Protein

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

1. Materials and Reagents:

  • Thiol-containing protein

  • Maleimide-functionalized reagent (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Thiol-free buffer such as 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5. Degas the buffer before use.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) column, dialysis, or tangential flow filtration (TFF).[2]

2. Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[11]

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.

    • Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[2] TCEP does not need to be removed before the conjugation reaction.[12]

    • Using DTT: Add DTT to a final concentration of 10-100 mM.[12] Incubate for 30-60 minutes at room temperature.[2] Crucially, excess DTT must be removed using a desalting column before adding the maleimide reagent.[12]

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a common starting point).[2] Add the maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if using a fluorescent maleimide.

  • Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

  • Purification: Purify the conjugate to remove unreacted maleimide and quenching reagent using SEC, dialysis, or TFF.[2]

A Protein Preparation (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B Disulfide Bond Reduction (Optional) (e.g., TCEP or DTT) A->B D Conjugation Reaction (Add maleimide to protein solution) B->D C Maleimide Reagent Preparation (Stock solution in DMSO or DMF) C->D E Incubation (Room temp for 2h or 4°C overnight) D->E F Quenching (Add excess small molecule thiol) E->F G Purification (SEC, Dialysis, or TFF) F->G H Characterization (e.g., UV-Vis, Mass Spectrometry) G->H

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Protocol for Assessing Conjugate Stability via HPLC

This protocol outlines a general method for comparing the stability of maleimide-thiol conjugates in the presence of a competing thiol.

1. Materials and Reagents:

  • Purified bioconjugate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Competing thiol: Glutathione (GSH).

  • Quenching solution: Trifluoroacetic acid (TFA).

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

2. Procedure:

  • Sample Preparation: Dissolve the purified conjugate in PBS to a known concentration (e.g., 1 mg/mL).

  • Stability Assay: Incubate the conjugate in PBS at 37°C in the presence of a physiological concentration of a competing thiol (e.g., 1-5 mM GSH).[13]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[13]

  • Quenching: Quench the reaction by adding an equal volume of 1% TFA to stop further thiol exchange.[13]

  • HPLC Analysis:

    • Inject the quenched sample onto the C18 column.

    • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[3]

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides/proteins and a wavelength specific to the conjugated molecule if it has a chromophore).[13]

  • Data Analysis: The unconjugated protein, the intact conjugate, and any degradation products will have different retention times. The percentage of remaining intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[13]

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1]

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

A Comprehensive Guide to Carboxylic Acid Functional Group Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and methodologies for the activation of carboxylic acid functional groups. The activation of carboxylic acids is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs), peptides, and complex natural products. Direct condensation of a carboxylic acid with a nucleophile, such as an amine, is generally inefficient as the basic amine deprotonates the acid to form a highly unreactive carboxylate salt.[1][2] Consequently, a variety of activation strategies have been developed to convert the hydroxyl moiety of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic acyl substitution.

This document details the mechanisms, applications, and comparative performance of the most prevalent activating agents and provides actionable experimental protocols for their implementation in a laboratory setting.

Core Principles of Carboxylic Acid Activation

The primary goal of activating a carboxylic acid is to convert the poor leaving group (hydroxide, -OH) into a more reactive species that is readily displaced by a nucleophile. This is typically achieved by reacting the carboxylic acid with an electrophilic activating agent. The resulting activated intermediate, such as an O-acylisourea, an active ester, a mixed anhydride, or an acyl halide, possesses a highly electrophilic carbonyl carbon, primed for nucleophilic attack.

The choice of activating agent is critical and depends on several factors, including the stability of the substrates, the desired reactivity, the potential for side reactions like racemization, and the solubility of reagents and byproducts.[3][4]

cluster_start Initial State (Unreactive) cluster_activation Activation Pathway cluster_reaction Product Formation Acid Carboxylic Acid (R-COOH) Salt Ammonium Salt (Unreactive) Acid->Salt Acid2 Carboxylic Acid (R-COOH) Amine Amine (R'-NH2) Amine->Salt Amine2 Amine (R'-NH2) Activated_Acid Activated Intermediate Activated_Acid2 Activated Intermediate Agent Activating Agent Agent->Activated_Acid Activation Acid2->Activated_Acid Amide Amide Bond (Product) Byproduct Byproduct Amine2->Amide Nucleophilic Attack Activated_Acid2->Amide Activated_Acid2->Byproduct Leaving Group RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide R'-N=C=N-R'' Carbodiimide->O_Acylisourea Active_Ester Active Ester (e.g., OBt) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Anhydride Symmetric Anhydride O_Acylisourea->Anhydride + R-COOH Amide Amide Product O_Acylisourea->Amide Urea Urea Byproduct O_Acylisourea->Urea Active_Ester->Amide + Amine Anhydride->Amide + Amine Amine R'''NH₂ Amine->Amide Additive Additive (e.g., HOBt) Additive->Active_Ester RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Salt Uronium or Phosphonium Salt Active_Ester Active Ester (e.g., OBt/OAt) Salt->Active_Ester Amine R'-NH₂ Amide Amide Product Amine->Amide Carboxylate->Active_Ester Active_Ester->Amide Byproducts Byproducts Active_Ester->Byproducts RCOOH R-COOH Chlorosulfite Chlorosulfite Intermediate RCOOH->Chlorosulfite SOCl2 SOCl₂ SOCl2->Chlorosulfite Amine R'-NH₂ Amide Amide Product Amine->Amide Acyl_Chloride Acyl Chloride (R-COCl) Chlorosulfite->Acyl_Chloride Gas_Byproducts SO₂ (g) + HCl (g) Chlorosulfite->Gas_Byproducts Acyl_Chloride->Amide RCOOH R-COOH Mixed_Anhydride Mixed Anhydride R-CO-O-CO-OR' RCOOH->Mixed_Anhydride Chloroformate Cl-CO-OR' Chloroformate->Mixed_Anhydride Base Base Base->Mixed_Anhydride Amine R''-NH₂ Amide Amide Product Amine->Amide Mixed_Anhydride->Amide Nucleophilic Attack Byproducts Byproducts (CO₂ + R'-OH) Mixed_Anhydride->Byproducts Resin Resin with N-terminal Amine Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 4. Add pre-activated mixture to resin Mix for 10-60 min Wash1->Coupling Preactivation 3. Pre-activation: Fmoc-AA (2 eq) HBTU (2 eq) DIPEA (4 eq) in DMF Preactivation->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Test 6. Kaiser Test (check for free amines) Wash2->Test Next Repeat cycle for next amino acid Test->Next

References

A Technical Guide to Mal-amido-PEG7-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG7-acid is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a heterobifunctional crosslinker.[1] Its structure features a terminal maleimide (B117702) group and a carboxylic acid group, separated by a seven-unit PEG chain. This unique architecture makes it an invaluable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a visualization of its application in bioconjugation workflows.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2112731-42-5[1][2]
Molecular Weight 548.59 g/mol [1]
Alternate Molecular Weight 548.6 g/mol [2]
Molecular Formula C₂₄H₄₀N₂O₁₂[1][2]
Purity >95%[1]
Appearance To be determined[1]
Storage Conditions -20°C for long term (months to years)[1]

Core Applications in Drug Development

This compound is instrumental in linking two different biomolecules. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[4] Concurrently, the terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[1] This dual reactivity allows for the precise and covalent linkage of, for example, a protein to a small molecule drug.

Its application is particularly prominent in:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

  • PROTACs: It serves as the linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing the degradation of the target protein.[2][3]

Experimental Protocols

Successful bioconjugation with this compound relies on two key reactions performed sequentially. The following are detailed methodologies for each step.

Part 1: Maleimide-Thiol Conjugation

This protocol outlines the reaction of the maleimide group of this compound with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • Thiol-containing protein

  • This compound

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline - PBS), pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP - tris(2-carboxyethyl)phosphine)

  • Degassing equipment (e.g., vacuum pump or inert gas like nitrogen or argon)

  • Reaction vessels

  • Stirring equipment

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.[2] The buffer can be degassed by applying a vacuum for several minutes or by bubbling an inert gas through it.[2]

  • (Optional) Reduction of Disulfide Bonds: If the thiol groups are present as disulfide bonds within the protein, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[1] It is recommended to perform this step under an inert gas atmosphere to prevent re-oxidation of the thiols.[1]

  • Linker Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[2]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this should be optimized for each specific application.

  • Incubation: Gently stir the reaction mixture and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive molecule.

  • Purification: Remove the unreacted linker and byproducts from the conjugated protein using a suitable method such as size-exclusion chromatography or dialysis.

Part 2: Carboxylic Acid-Amine Coupling (Amide Bond Formation)

This protocol describes the activation of the carboxylic acid group on the now thiol-conjugated linker and its subsequent reaction with an amine-containing molecule.

Materials:

  • Purified product from Part 1 (Molecule-linker conjugate)

  • Amine-containing molecule

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Carbodiimide coupling agent (e.g., EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide or DCC - N,N'-dicyclohexylcarbodiimide)

  • (Optional) Additive like N-hydroxysuccinimide (NHS) or HOBt (1-Hydroxybenzotriazole)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Quenching agent (e.g., water)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reactant Preparation: Dissolve the purified molecule-linker conjugate from Part 1 in an anhydrous aprotic solvent like DMF. In a separate vessel, dissolve the amine-containing molecule.

  • Carboxylic Acid Activation: Cool the solution of the molecule-linker conjugate to 0°C. Add the coupling agent (e.g., 1.2 equivalents of EDC) and, if desired, an additive like NHS (1.2 equivalents).[5] The use of additives can improve efficiency and reduce side reactions.[6]

  • Amine Addition: Add the solution of the amine-containing molecule and a non-nucleophilic base like DIPEA (2-3 equivalents) to the activated linker solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).[6]

  • Quenching and Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: Purify the final bioconjugate using a suitable method such as preparative HPLC or flash column chromatography.

Visualizing the Workflow

The following diagram illustrates the logical workflow of a typical bioconjugation process using this compound to link a protein and a drug molecule.

Bioconjugation_Workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Amide Bond Formation Protein Protein with Thiol Group (e.g., Cysteine) Conjugate1 Protein-Linker Conjugate Protein->Conjugate1 pH 6.5-7.5 Linker This compound Linker->Conjugate1 Drug Drug with Amine Group FinalConjugate Final Bioconjugate (Protein-Linker-Drug) Drug->FinalConjugate Activator EDC/NHS Activation Activator->FinalConjugate Amine Coupling Conjugate1_ref Protein-Linker Conjugate Conjugate1_ref->Activator

Bioconjugation workflow using this compound.

References

An In-depth Technical Guide to the Biophysical Characteristics of Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG7-acid is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a maleimide (B117702) group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for the precise conjugation of biomolecules. This technical guide offers a comprehensive overview of the core biophysical characteristics of this compound, detailed experimental protocols for its application, and visualizations of relevant biochemical pathways and workflows.

Core Biophysical Characteristics

This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in conjugation reactions. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve the pharmacokinetic properties of biotherapeutics[1][2][3][4][5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C24H40N2O12
Molecular Weight 548.59 g/mol
CAS Number 2112731-42-5
Appearance White to off-white solid or viscous liquid
Purity Typically >95%
Solubility
SolventQualitative SolubilityRationale
Water SolubleThe hydrophilic PEG chain significantly contributes to its solubility in aqueous media.
DMSO SolubleSupplier data sheets consistently list DMSO as a suitable solvent.
DMF SolubleDMF is a common solvent for PEGylated compounds and is often used in the synthesis of PROTACs and other conjugates.

It is recommended to prepare stock solutions in anhydrous DMSO or DMF and then dilute them into the desired aqueous reaction buffer.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity of this compound's functional groups.

ConditionRecommendationRationale
Long-term Storage -20°C, desiccatedMinimizes degradation of the maleimide and carboxylic acid functionalities.
Handling Equilibrate to room temperature before opening.Prevents condensation of moisture, which can lead to hydrolysis of the maleimide group.
In Solution Use freshly prepared solutions. Avoid repeated freeze-thaw cycles.The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH.

The maleimide group's stability is pH-dependent. At a pH of 7.4, N-alkyl thiosuccinimides, the product of the maleimide-thiol reaction, can have a hydrolysis half-life of approximately 27 hours. The hydrolysis of the maleimide ring is generally slower in acidic conditions and faster at alkaline pH.

Reactivity

This compound possesses two orthogonal reactive functional groups:

  • Maleimide: Reacts specifically with sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Carboxylic Acid: Can be activated to react with primary amine groups (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond. This activation is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes the sequential conjugation of a thiol-containing molecule followed by an amine-containing molecule.

Step 1: Maleimide-Thiol Conjugation

  • Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing protein or peptide in a suitable buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by desalting.

  • Preparation of this compound: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column).

Step 2: Carboxylic Acid-Amine Conjugation

  • Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in a suitable buffer (e.g., MES or HEPES buffer at a pH of 4.5-7.2).

  • Activation of Carboxylic Acid: To the purified product from Step 1, add a molar excess of a carboxylic acid activator, such as EDC, and NHS.

  • Incubation for Activation: Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule to the activated intermediate.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details how to assess the degradation of a target protein, such as BRD4, after treatment with a PROTAC synthesized using a this compound linker.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Probe for a loading control (e.g., GAPDH or β-actin) on the same membrane.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Mandatory Visualizations

Diagram 1: PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (e.g., with this compound linker) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for recognition by Degradation Target Protein Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Diagram 2: Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_0 Reactant Preparation cluster_1 Conjugation Steps cluster_2 Analysis Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) Thiol_Molecule->Step1 Amine_Molecule Amine-containing Molecule (e.g., Drug) Step2 Step 2: EDC/NHS Activation & Amine Coupling Amine_Molecule->Step2 Linker This compound Linker->Step1 Purify1 Purification 1 (e.g., SEC) Step1->Purify1 Purify1->Step2 Purify2 Purification 2 (e.g., Dialysis) Step2->Purify2 Final_Product Final Conjugate Purify2->Final_Product Characterization Biophysical Characterization (e.g., MS, HPLC, SDS-PAGE) Final_Product->Characterization

Caption: A typical experimental workflow for a two-step bioconjugation using this compound.

Diagram 3: BRD4 Signaling Pathway Disruption by a PROTAC

BRD4_Signaling cluster_downstream Downstream Effects BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Induces degradation of cMYC c-Myc Transcription (Oncogene) BRD4_PROTAC->cMYC Inhibits Apoptosis Apoptosis BRD4_PROTAC->Apoptosis Induces Proliferation Cancer Cell Proliferation BRD4_PROTAC->Proliferation Suppresses Proteasome_Deg Proteasomal Degradation BRD4->cMYC Promotes Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Drives Cell_Cycle->Proliferation Leads to

Caption: Simplified signaling pathway showing the disruption of BRD4 function by a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Mal-amido-PEG7-acid Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and imaging agents.[][2] Maleimide-based linkers are frequently employed for their high selectivity and efficient reaction with thiol groups under mild conditions.[3] Specifically, the maleimide (B117702) group reacts with free sulfhydryl groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond.[][4] This document provides a detailed protocol for the conjugation of Mal-amido-PEG7-acid to antibodies, a process that leverages this robust chemistry.

This compound is a heterobifunctional linker featuring a maleimide group for thiol reactivity and a carboxylic acid group for further modification or for imparting desired physicochemical properties.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media.[5][7] This protocol will focus on the conjugation of the maleimide moiety to thiol groups generated by the reduction of interchain disulfide bonds within the antibody.

Principle of the Reaction

The conjugation process involves two primary steps. First, the disulfide bonds in the hinge region of the antibody are partially or fully reduced to generate free thiol (-SH) groups. This is typically achieved using reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[8][9] Subsequently, the thiol-activated antibody is reacted with the maleimide group of the this compound linker. The sulfhydryl group performs a nucleophilic attack on the carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable covalent thioether linkage.[][2] The extent of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs, can be controlled by modulating the molar ratio of the reducing agent and the linker.[8][9]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody Antibody Solution (5-10 mg/mL in PBS) reduction Antibody Reduction (Incubate at 37°C) antibody->reduction reducer Reducing Agent (e.g., TCEP) reducer->reduction purification1 Removal of Excess Reducing Agent (Desalting Column) reduction->purification1 Immediate processing conjugation Thiol-Maleimide Reaction (Incubate at RT or 4°C) purification1->conjugation linker This compound Solution linker->conjugation quenching Quenching (Optional, e.g., Cysteine) conjugation->quenching purification2 Purification of Conjugate (Size-Exclusion Chromatography) quenching->purification2 characterization Characterization (UV-Vis, SDS-PAGE, Mass Spec) purification2->characterization

Experimental workflow for antibody conjugation.

Materials and Reagents

Reagent Preparation Parameters
ReagentStock ConcentrationSolventStorage Conditions
Antibody5-10 mg/mLPhosphate-Buffered Saline (PBS), pH 7.2-7.42-8°C
TCEP HCl10 mMDegassed PBS, pH 7.0-20°C in aliquots
This compound10 mMAnhydrous DMSO or DMF-20°C, desiccated
Quenching Solution (Cysteine)100 mMDegassed PBS, pH 7.0-20°C in aliquots
Conjugation BufferN/ADegassed PBS with 1-2 mM EDTA, pH 7.0-7.42-8°C
Purification ColumnsN/Ae.g., PD-10 desalting columns, Size-Exclusion Chromatography (SEC) columnAs per manufacturer

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Reduction

The goal of this step is to reduce the interchain disulfide bonds of the antibody to generate free thiol groups available for conjugation.

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer, such as PBS.[2]

  • Add a calculated molar excess of the reducing agent, TCEP, to the antibody solution. A starting point of 5-10 molar equivalents of TCEP per mole of antibody is recommended.[2]

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[2] To prevent the re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent steps in a low-oxygen environment (e.g., under an inert gas like nitrogen or argon).[10][11]

  • Immediately after incubation, remove the excess TCEP using a desalting column (e.g., a PD-10 column) equilibrated with degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).[2][11]

Step 2: Conjugation Reaction

This step involves the reaction of the generated thiol groups on the antibody with the maleimide group of the this compound linker.

  • Adjust the concentration of the reduced antibody to 2-5 mg/mL in cold conjugation buffer.[2]

  • Add the this compound solution to the reduced antibody solution. A typical starting point is a 5-10 molar excess of the linker per mole of antibody.[2] The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.[2]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[11][12] The reaction of maleimides with thiols proceeds readily at a neutral or slightly basic pH.[7]

Step 3: Quenching (Optional)

To cap any unreacted maleimide groups, a quenching step can be performed.

  • Add a quenching reagent, such as cysteine, to the reaction mixture at a concentration that is in 20-fold excess over the maleimide linker.[11]

  • Incubate for 15-30 minutes at room temperature.[11]

Step 4: Purification of the Conjugate

It is crucial to remove unreacted linker and other byproducts from the final conjugate.

  • Purify the antibody conjugate using size-exclusion chromatography (SEC) or dialysis.[] This will separate the larger antibody conjugate from the smaller, unreacted this compound molecules.[]

  • Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

After purification, the conjugate should be characterized to determine the concentration and the degree of labeling.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be estimated using UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance spectrum from the antibody. However, as this compound itself does not have a strong chromophore, other methods might be necessary depending on what is attached to the acid terminus. For conjugates with a UV-active payload, the following can be applied:

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the conjugated molecule.

  • The concentrations of the antibody and the conjugated molecule can be calculated using the Beer-Lambert law and simultaneous equations, taking into account the extinction coefficients of both the antibody and the payload at these wavelengths.[14]

Other methods for determining the extent of conjugation include Mass Spectrometry (to determine the mass increase of the antibody) and SDS-PAGE (to observe the shift in molecular weight).

Quantitative Data Summary

The following table provides typical ranges for the key reaction parameters.

ParameterRecommended RangePurpose
Antibody Concentration2-10 mg/mLEnsures efficient reaction kinetics.
TCEP:Antibody Molar Ratio5:1 to 20:1Controls the number of reduced disulfide bonds and thus the number of available thiols.[11]
Linker:Antibody Molar Ratio5:1 to 20:1Drives the conjugation reaction to completion.[10][12]
Reaction pH7.0 - 7.5Optimal for the maleimide-thiol reaction while maintaining antibody stability.[10][15]
Reaction Temperature4°C to Room TemperatureLower temperatures can minimize potential side reactions and antibody degradation.
Reaction Time1 hour to overnightDepends on temperature and reactant concentrations.[12][]

Signaling Pathway Diagram

While this protocol describes a chemical conjugation process and not a biological signaling pathway, the logical flow of the chemical reaction can be visualized.

chemical_pathway Ab_SS Antibody (with disulfide bonds) Ab_SH Reduced Antibody (with free thiols) Ab_SS->Ab_SH + TCEP Conjugate Antibody Conjugate (stable thioether bond) Ab_SH->Conjugate Linker This compound Linker->Conjugate Thiol-Maleimide Reaction

Chemical reaction pathway.

Storage of the Conjugate

For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[10][15] Alternatively, for shorter periods, the conjugate can be stored at 4°C, protected from light.[10][15] The addition of a bacteriostatic agent such as sodium azide (B81097) (0.01-0.03%) can prevent microbial growth.[10][15]

Conclusion

This protocol provides a comprehensive guide for the conjugation of this compound to antibodies via thiol-maleimide chemistry. By carefully controlling the reaction conditions, researchers can generate well-defined antibody conjugates for a variety of applications in research, diagnostics, and therapeutics. Optimization of the described parameters will be necessary to achieve the desired degree of labeling and to preserve the biological activity of the antibody.

References

Application Notes and Protocols for PROTAC Synthesis Using Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2]

Mal-amido-PEG7-acid is a versatile bifunctional linker used in PROTAC synthesis. It features a maleimide (B117702) group, a terminal carboxylic acid, and a seven-unit polyethylene (B3416737) glycol (PEG) chain. The maleimide group allows for specific and efficient covalent bond formation with thiol groups, such as those on cysteine residues of a target-binding ligand.[3] The carboxylic acid can be readily activated to form a stable amide bond with an amine-containing E3 ligase ligand.[4] The hydrophilic PEG7 spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and overall pharmacokinetic properties.[4][5]

Principle of PROTAC Action with this compound

A PROTAC synthesized with this compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the target protein. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of more protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary E1, E2 enzymes Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs with PEG linkers. These values are illustrative and may vary depending on the specific target protein, E3 ligase ligand, and cell line used.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC24H40N2O12[4]
Molecular Weight548.59 g/mol [4]
AppearanceSolid[6]
Purity>95%
Storage-20°C for long-term storage[4]

Table 2: Representative Data for a PROTAC Synthesized with a Mal-amido-PEG Linker

ParameterDescriptionRepresentative Value
Synthesis
Yield of Step 1 (Thiol Conjugation)% yield of the POI ligand-linker conjugate70-90%
Yield of Step 2 (Amide Coupling)% yield of the final PROTAC50-80%
Final Purity (LC-MS)Purity of the final PROTAC after purification>98%
Biological Activity
DC50 (nM)Concentration for 50% protein degradation1 - 100 nM
Dmax (%)Maximum percentage of protein degradation>90%
Ternary Complex KD (nM)Dissociation constant of the ternary complex10 - 200 nM
Cell Viability IC50 (µM)Concentration for 50% inhibition of cell viability>10 µM (for non-cytotoxic targets)

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. First, the maleimide group is reacted with a thiol-containing POI ligand. Second, the carboxylic acid of the linker is coupled with an amine-containing E3 ligase ligand.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Step1 Step 1: Thiol Conjugation Step2 Step 2: Amide Coupling Step1->Step2 Purification Purification (HPLC) Step2->Purification WesternBlot Western Blot (Degradation) Purification->WesternBlot CellViability Cell Viability Assay Purification->CellViability TernaryComplex Ternary Complex Assay Purification->TernaryComplex

General workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step approach for synthesizing a PROTAC.

Step 1: Conjugation of Thiol-Containing POI Ligand to this compound

  • Reagents and Materials:

    • Thiol-containing POI ligand (1.0 eq)

    • This compound (1.1 eq)

    • Phosphate-buffered saline (PBS), pH 7.0-7.5

    • Co-solvent (e.g., DMF or DMSO)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the thiol-containing POI ligand in a minimal amount of co-solvent.

    • Add the PBS buffer to the solution.

    • In a separate vial, dissolve this compound in the same co-solvent and add it to the POI ligand solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the POI ligand-linker conjugate.

    • Upon completion, purify the conjugate by reverse-phase HPLC.

Step 2: Amide Coupling of POI Ligand-Linker Conjugate with E3 Ligase Ligand

  • Reagents and Materials:

    • POI ligand-linker conjugate (from Step 1) (1.0 eq)

    • Amine-containing E3 ligase ligand (e.g., pomalidomide, lenalidomide, or VHL ligand) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the purified POI ligand-linker conjugate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[7]

    • Add the amine-containing E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.[7]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[7]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[7]

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol details the use of Western blotting to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell culture medium and supplements

    • PBS

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Repeat the antibody incubation for the loading control.

    • Detection and Analysis:

      • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

      • Quantify the band intensities and normalize the target protein levels to the loading control.

      • Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

      • Determine the DC50 value from the dose-response curve.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, with orthogonal reactive groups and a hydrophilic PEG spacer, facilitates a modular and efficient synthesis approach. The protocols and representative data provided here offer a framework for researchers to design, synthesize, and evaluate novel protein degraders using this powerful tool in the development of new therapeutics.

References

Functionalizing Nanoparticles with Mal-amido-PEG7-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The use of heterobifunctional linkers, such as Maleimide-amido-PEG7-acid, offers a versatile and controlled approach to covalently conjugating biomolecules to nanoparticle surfaces. This linker features a carboxylic acid group for stable amide bond formation with amine-functionalized nanoparticles and a maleimide (B117702) group for specific and efficient reaction with thiol-containing ligands (e.g., peptides, antibodies, or small molecules). The polyethylene (B3416737) glycol (PEG) spacer, with seven ethylene (B1197577) glycol units, enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the final nanoparticle conjugate by minimizing non-specific protein adsorption (opsonization), which can lead to longer circulation times in vivo.[1][2]

This document provides detailed protocols for the functionalization of nanoparticles using Mal-amido-PEG7-acid, methods for the characterization of the resulting conjugates, and a summary of relevant quantitative data.

Principle of Surface Modification

The functionalization process using this compound is a two-step sequential conjugation strategy:

  • Amide Bond Formation: The carboxylic acid terminus of this compound is activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated linker then reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond. This initial step results in a nanoparticle coated with PEG chains terminating in a reactive maleimide group.[2]

  • Thiol-Maleimide Conjugation (Michael Addition): The maleimide-functionalized nanoparticles are subsequently reacted with a biomolecule containing a free thiol (sulfhydryl) group. This Michael addition reaction is highly specific for thiols under mild physiological conditions (pH 6.5-7.5) and results in the formation of a stable thioether bond.[2][3] This orthogonal approach ensures controlled and site-specific attachment of the desired ligand to the nanoparticle surface.

Experimental Protocols

Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol outlines the covalent attachment of the this compound linker to nanoparticles possessing surface primary amine groups (e.g., aminosilane-coated silica, iron oxide nanoparticles, or amine-functionalized polymeric nanoparticles).

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., centrifuge for pelleting and washing, dialysis cassettes, or size-exclusion chromatography columns)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Freshly prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Briefly sonicate the suspension if necessary to ensure it is homogeneous.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine this compound, EDC, and NHS. A common molar ratio is 1:2:2 (linker:EDC:NHS).[2] Refer to Table 1 for example quantities.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).[2]

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the resulting Maleimide-PEG7-NPs to remove excess linker and reaction byproducts. This can be achieved through:

      • Centrifugation: Pellet the nanoparticles, discard the supernatant, and resuspend in fresh Reaction Buffer. Repeat this washing step 2-3 times.

      • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against PBS.

      • Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted molecules.

Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG7-NPs

This protocol describes the final step of conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody fragment) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-PEG7-functionalized nanoparticles (Maleimide-PEG7-NPs)

  • Thiol-containing ligand (e.g., peptide, protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4

  • (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds.

  • Purification system (as described in Protocol 1)

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are oxidized and exist as disulfide bonds, they must be reduced prior to conjugation.

    • Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column to prevent interference with the maleimide reaction.

  • Conjugation Reaction:

    • Disperse the Maleimide-PEG7-NPs in the Reaction Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension. The optimal molar ratio of maleimide to thiol can vary depending on the specific reactants. Ratios of 2:1 to 5:1 (maleimide:thiol) are often a good starting point to optimize conjugation efficiency.[4][5][6]

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle mixing. The maleimide-thiol reaction is typically rapid.[4][5]

  • Purification:

    • Purify the final Ligand-PEG7-NP conjugate to remove any unreacted ligand using the appropriate method (centrifugation, dialysis, or SEC) as described in Protocol 1.

  • Characterization and Storage:

    • Characterize the final product using the methods described in the Characterization section below.

    • Store the final conjugate at 4°C in a suitable buffer.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the functionalization and characterization of PEGylated nanoparticles.

Table 1: Example Reagent Quantities for Linker Activation

ReagentMolar RatioExample Amount (for 1 mg Nanoparticles)
This compound1Dependent on surface amine density
EDC2Calculate based on linker amount
NHS2Calculate based on linker amount

Note: The optimal amount of linker depends on the density of amine groups on the nanoparticle surface. This often requires empirical determination.

Table 2: Reaction Conditions for Maleimide-Thiol Conjugation [4][5][6]

ParameterConditionConjugation Efficiency
Reactants Maleimide-NPs + cRGDfK (peptide)84 ± 4%
Maleimide:Thiol Ratio 2:1
pH 7.0 (10 mM HEPES)
Time 30 minutes
Temperature Room Temperature
Reactants Maleimide-NPs + 11A4 (nanobody)58 ± 12%
Maleimide:Thiol Ratio 5:1
pH 7.4 (PBS)
Time 2 hours
Temperature Room Temperature

Table 3: Characterization of PEGylated Nanoparticles [7][8]

Characterization TechniqueParameter MeasuredTypical Observation
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size after PEGylation
Polydispersity Index (PDI)PDI < 0.2 is generally considered acceptable for drug delivery
Zeta Potential Surface ChargeShift towards neutral after PEGylation
Transmission Electron Microscopy (TEM) Core Size and MorphologyCore size remains unchanged; PEG layer is often not visible
Thermogravimetric Analysis (TGA) Weight Loss vs. TemperatureQuantifies the amount of PEG on the nanoparticle surface
¹H Nuclear Magnetic Resonance (¹H NMR) Characteristic PEG peak (~3.65 ppm)Quantifies PEG content after nanoparticle dissolution
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational BandsConfirms presence of specific functional groups (e.g., C-O-C of PEG)

Characterization Methods

Thorough characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the nanoparticle conjugates.

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles in suspension. A successful PEGylation will result in an increase in the hydrodynamic diameter.[7]

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. The covalent attachment of the PEG linker will typically shield the surface charge of the core nanoparticle, resulting in a zeta potential closer to neutral. A value between -30 mV and +30 mV is common for sterically stabilized PEGylated nanoparticles.[7]

  • Transmission Electron Microscopy (TEM): Provides information on the size, shape, and morphology of the nanoparticle core. The PEG layer is generally not visible under TEM due to its low electron density.[7]

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: Can be used to quantify the amount of ligand conjugated to the nanoparticle if the ligand has a characteristic absorbance peak.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the PEG linker on the nanoparticle surface through the identification of characteristic vibrational bands, such as the C-O-C ether stretch.[9]

  • Quantitative Analysis of Surface Ligands:

    • Thermogravimetric Analysis (TGA): Measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG linker can be used to quantify the amount of surface modification.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of PEG on the nanoparticles, often after dissolving the nanoparticle core.[10][11]

    • Ellman's Assay: This colorimetric assay can be used to quantify the number of accessible maleimide groups on the nanoparticle surface before conjugation to a thiol-containing ligand.[12]

Visualizations

experimental_workflow cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Ligand Conjugation amine_np Amine-NP conjugation1 Amide Bond Formation amine_np->conjugation1 linker This compound edc_nhs EDC/NHS Activation linker->edc_nhs activated_linker Activated Linker edc_nhs->activated_linker activated_linker->conjugation1 maleimide_np Maleimide-PEG7-NP conjugation2 Thiol-Maleimide Reaction maleimide_np->conjugation2 conjugation1->maleimide_np thiol_ligand Thiol-Ligand (e.g., Peptide) thiol_ligand->conjugation2 final_conjugate Ligand-PEG7-NP (Final Product) conjugation2->final_conjugate

Caption: Workflow for nanoparticle functionalization.

reaction_pathway cluster_part1 Amide Bond Formation cluster_part2 Thiol-Maleimide Conjugation NP_NH2 Nanoparticle-NH2 Reaction1 + NP_NH2->Reaction1 Linker_COOH HOOC-PEG7-Mal EDC_NHS EDC, NHS Linker_COOH->EDC_NHS EDC_NHS->Reaction1 Activation NP_PEG_Mal Nanoparticle-NHCO-PEG7-Mal Reaction2 + NP_PEG_Mal->Reaction2 Reaction1->NP_PEG_Mal Ligand_SH Ligand-SH Ligand_SH->Reaction2 Final_Product Nanoparticle-Conjugate Reaction2->Final_Product

Caption: Chemical conjugation pathway overview.

References

Application Notes and Protocols: Bioconjugation of Proteins with Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of bioconjugation used to improve the therapeutic properties of proteins.[1] PEGylation enhances pharmacokinetics by increasing the hydrodynamic volume of the protein, which in turn reduces renal clearance and extends its half-life in circulation.[2][3] It can also shield proteins from proteolytic enzymes and minimize their immunogenicity.[3]

Mal-amido-PEG7-acid is a heterobifunctional linker designed for precise, site-specific protein modification.[4] This reagent features two key components:

  • A maleimide (B117702) group that reacts with high specificity towards the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • A hydrophilic 7-unit PEG spacer that increases the solubility of the resulting conjugate in aqueous media and provides a flexible linkage.

  • A terminal carboxylic acid group , which can be used for subsequent reactions with primary amines after activation.

The high selectivity of the maleimide-thiol reaction allows for targeted conjugation to cysteine residues, which are often less abundant on a protein's surface compared to amine-containing residues like lysine, enabling the production of more homogeneous bioconjugates.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used to attach cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer treatment.

  • Protein Labeling: This linker facilitates the attachment of fluorescent dyes, biotin, or other reporter molecules for diagnostic and research applications in proteomics.

  • Surface Functionalization: It can be used to immobilize proteins onto surfaces of nanoparticles, beads, or medical devices to enhance biocompatibility or create biosensors.

  • PROTAC Development: PEG-based linkers like this are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Reaction Principle

The conjugation process is based on the Michael addition reaction between the electrophilic maleimide group of the linker and the nucleophilic thiol group of a cysteine residue on the protein. This reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, resulting in a stable covalent thioether linkage.

cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group) Linker This compound (Maleimide Group) Conjugate Protein-S-Linker (Stable Thioether Bond) Protein->Conjugate + Linker->Conjugate

Caption: Maleimide-Thiol Conjugation Reaction.

Experimental Protocols

This section provides a detailed methodology for the bioconjugation of a target protein with this compound.

Materials and Reagents
  • Target protein with at least one free cysteine residue

  • This compound (MW: 548.59 g/mol )

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed. (Note: Avoid buffers containing thiols).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration, HPLC, or Dialysis equipment.

  • Characterization Equipment: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometer (MS).

Protocol 1: Protein Preparation and Disulfide Reduction

Cysteine residues within a protein can form disulfide bridges, which do not react with maleimides. Therefore, reduction of these bonds is a critical first step.

  • Dissolve Protein: Prepare a protein solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, pH 7.2). Degassing can be achieved by applying a vacuum or by bubbling an inert gas (e.g., argon or nitrogen) through the buffer to prevent re-oxidation of thiols.

  • Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution. TCEP is recommended as it is stable and does not contain thiols that would compete in the subsequent reaction.

  • Incubate: Gently mix and incubate the solution at room temperature for 20-60 minutes.

  • Removal of Reducing Agent (If Necessary): If a thiol-containing reducing agent like DTT is used, it must be completely removed via a desalting column or dialysis before adding the maleimide reagent. This step is not necessary for TCEP.

Protocol 2: Bioconjugation Reaction
  • Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal ratio should be determined empirically for each specific protein.

  • Incubate: Flush the reaction vial with an inert gas, seal it tightly, and mix gently. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the final conjugate is light-sensitive.

Protocol 3: Purification of the Conjugate

Purification is essential to remove unreacted this compound and any reaction byproducts.

  • Primary Purification Method: The most common and effective method is Size-Exclusion Chromatography (SEC) or gel filtration. This technique separates the larger protein conjugate from smaller, unreacted molecules.

  • Alternative Methods:

    • Dialysis: Can be used to remove small molecule impurities, especially for maleimides with good aqueous solubility.

    • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC) or ion-exchange (IEX-HPLC) can provide high-resolution purification.

    • Tangential Flow Filtration (TFF): Suitable for larger-scale purification processes.

Protocol 4: Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful labeling and determine its properties.

  • SDS-PAGE Analysis: Compare the purified conjugate with the unmodified protein. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the PEGylated protein.

  • UV-Vis Spectroscopy: Determine the protein concentration using its extinction coefficient at 280 nm.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate. This analysis confirms the covalent attachment of the linker and can determine the degree of labeling (i.e., the number of linkers attached per protein).

  • HPLC Analysis: Analytical SEC or RP-HPLC can assess the purity of the conjugate and detect any aggregation or remaining unconjugated protein.

  • Peptide Mapping: To identify the specific cysteine residue(s) that have been modified, the conjugate can be digested with a protease (e.g., trypsin) followed by LC-MS/MS analysis.

Data Presentation: Recommended Parameters

The optimal conditions for bioconjugation can vary depending on the specific protein. The following tables provide general guidelines and a summary of characterization techniques.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
Reaction pH 7.0 - 7.5Optimal for maleimide-thiol reaction selectivity and stability.
Maleimide:Protein Molar Ratio 10:1 to 20:1Should be optimized. Higher ratios increase labeling but may affect protein function.
Reducing Agent (TCEP) Molar Excess 10x - 100xEnsures complete reduction of disulfide bonds without interfering with the reaction.
Incubation Time 2 hours (RT) or Overnight (4°C)Longer incubation at lower temperatures can improve yield and protein stability.
Organic Co-solvent (DMSO/DMF) < 10% (v/v)Used to dissolve the linker; high concentrations may denature the protein.

Table 2: Summary of Characterization Methods

TechniquePurposeExpected Outcome
SDS-PAGE Assess molecular weight increaseHigher molecular weight band for the conjugate compared to the native protein.
Size-Exclusion HPLC (SEC-HPLC) Determine purity and aggregationA major peak for the monomeric conjugate with a shorter retention time than the native protein.
Mass Spectrometry (MS) Confirm conjugation and degree of labelingA mass spectrum showing a mass increase corresponding to one or more attached linkers.
Peptide Mapping (LC-MS/MS) Identify site(s) of conjugationIdentification of the specific peptide fragment(s) containing the modified cysteine.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the bioconjugation of a protein with this compound.

start Start: Target Protein (with Cys residues) step1 1. Disulfide Reduction (Add TCEP in degassed buffer) start->step1 step2 2. Conjugation Reaction (Add this compound) step1->step2 step3 3. Purification (e.g., Size-Exclusion Chromatography) step2->step3 step4 4. Characterization (SDS-PAGE, MS, HPLC) step3->step4 end End: Purified & Characterized Protein-PEG Conjugate step4->end

References

Application Notes and Protocols for Mal-amido-PEG7-acid Activation using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG7-acid is a heterobifunctional linker widely utilized in bioconjugation and drug development. It features a maleimide (B117702) group for selective reaction with thiols (e.g., in cysteine residues of proteins) and a terminal carboxylic acid. The carboxylic acid moiety requires activation to react efficiently with primary amines (e.g., in lysine (B10760008) residues or on the N-terminus of proteins) to form a stable amide bond. This activation is commonly achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

This document provides detailed protocols for the activation of this compound using EDC/NHS chemistry, guidance on reaction optimization, and methods for purification of the activated product.

Chemical Reaction Pathway

The activation of the carboxylic acid on this compound with EDC and NHS is a two-step process. First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS allows for the conversion of the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester can then efficiently react with a primary amine at a physiological to slightly basic pH to form a stable amide bond.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) Mal_COOH Mal-amido-PEG7-COOH O_acylisourea O-acylisourea intermediate (unstable) Mal_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea Mal_NHS Mal-amido-PEG7-NHS ester (amine-reactive) O_acylisourea->Mal_NHS + NHS NHS NHS->Mal_NHS Conjugate Stable Amide Bond (Mal-amido-PEG7-CO-NH-Protein) Mal_NHS->Conjugate + Amine Amine-containing molecule (e.g., Protein-NH2) Amine->Conjugate

Caption: Chemical activation and coupling pathway of this compound.

Quantitative Data Summary

The efficiency of the EDC/NHS activation and subsequent coupling reaction is influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following table summarizes recommended starting conditions for the activation of this compound. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
Molar Ratio (this compound : EDC : NHS) 1 : (1.2 - 10) : (1.2 - 25)A molar excess of EDC and NHS is generally recommended to drive the reaction towards the formation of the NHS ester.[3] A common starting point is a 1:2:2 or 1:5:5 ratio.
Activation pH 4.5 - 6.0The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. MES buffer is a suitable choice as it does not contain competing carboxyl or amine groups.[3][4]
Activation Time 15 - 30 minutesThe activation reaction is typically rapid. Longer incubation times may lead to hydrolysis of the O-acylisourea intermediate.[3]
Coupling pH 7.2 - 8.5The reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is a common choice.[3][4]
Coupling Time 2 hours - overnightThe reaction time for the coupling step can be varied depending on the reactivity of the amine-containing molecule.
Temperature Room Temperature (20-25°C)The reaction can be performed at room temperature. For sensitive biomolecules, the coupling step can be carried out at 4°C, which may require a longer incubation time.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Amine-containing molecule for conjugation (e.g., protein, peptide)

Protocol for Activation of this compound (Aqueous Method)

This protocol is suitable for reactions where all components are soluble in aqueous buffers.

  • Prepare Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in the Activation Buffer. Due to the hydrophilic PEG spacer, it should have good solubility in aqueous media.[1][2] If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. Do not store these solutions as EDC is susceptible to hydrolysis.

  • Activation Reaction:

    • In a reaction tube, add the desired amount of this compound solution.

    • Add the freshly prepared EDC solution to the this compound solution.

    • Immediately add the freshly prepared NHS solution.

    • The recommended molar ratio is typically a 2 to 10-fold molar excess of EDC and NHS over the amount of this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated Mal-amido-PEG7-NHS Ester (Optional but Recommended):

    • To remove excess EDC, NHS, and byproducts, the activated product can be purified using a desalting column equilibrated with the Coupling Buffer (e.g., PBS, pH 7.2). This step is crucial to prevent unwanted side reactions with the amine-containing molecule. The maleimide group is generally stable under these conditions.[5]

  • Conjugation to an Amine-Containing Molecule:

    • Immediately add the purified activated Mal-amido-PEG7-NHS ester to the solution of the amine-containing molecule in the Coupling Buffer.

    • The pH of the coupling reaction should be between 7.2 and 8.5 for optimal reaction with primary amines.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Final Purification:

    • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Equilibrate Reagents to RT B Prepare fresh EDC and NHS solutions in Activation Buffer (pH 5-6) A->B C Dissolve this compound in Activation Buffer A->C D Mix this compound, EDC, and NHS B->D C->D E Incubate for 15-30 min at RT (Activation) D->E F Purify activated linker (Optional - Desalting Column) E->F G Add to amine-containing molecule in Coupling Buffer (pH 7.2-8.5) F->G H Incubate for 2h at RT or overnight at 4°C (Coupling) G->H I Quench with Tris or Glycine H->I J Purify final conjugate (e.g., SEC, Dialysis) I->J K Characterize and Store Conjugate J->K

Caption: Experimental workflow for this compound activation and conjugation.

Important Considerations

  • Stability of Reagents: EDC and NHS esters are moisture-sensitive. Store them desiccated at -20°C. Equilibrate to room temperature before opening to prevent condensation. Prepare solutions fresh and discard any unused portions.[3]

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they will compete with the reaction.[3]

  • Maleimide Stability: The maleimide group is most stable at a pH between 6.5 and 7.5. At pH values above 7.5, it can undergo hydrolysis, which reduces its reactivity towards thiols.[5] During the activation and coupling steps, the recommended pH ranges are generally compatible with maintaining the integrity of the maleimide group.

  • Optimization: The provided protocols and reactant ratios are starting points. For optimal results, it is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.

  • Characterization: After purification, it is essential to characterize the final conjugate to confirm successful conjugation and determine the degree of labeling. This can be achieved using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

References

Application Notes and Protocols for Thiol-Maleimide Ligation Using Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing thiol-maleimide ligation using Mal-amido-PEG7-acid. This bifunctional linker is valuable in bioconjugation, particularly for attaching molecules to proteins, peptides, or other thiol-containing substrates to improve solubility, stability, and pharmacokinetic properties.[1][2][3] Detailed protocols and reaction parameters are provided to ensure successful and reproducible conjugation.

Introduction to Thiol-Maleimide Ligation

The reaction between a maleimide (B117702) and a thiol (sulfhydryl) group is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[4] This Michael addition reaction forms a stable covalent thioether bond, making it an ideal method for linking biomolecules.[4] The reaction is highly specific for thiols within a pH range of 6.5-7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines. This compound is a heterobifunctional linker featuring a maleimide group for reaction with thiols and a carboxylic acid for subsequent coupling to amines, offering a versatile tool for creating complex bioconjugates.

Reaction Mechanism and Considerations

The thiol-maleimide ligation proceeds via the nucleophilic attack of a thiolate anion on one of the double-bonded carbons of the maleimide ring. The optimal pH range of 6.5-7.5 is a compromise: below pH 6.5, the reaction is slow due to the low concentration of the reactive thiolate anion, while above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis and reaction with amines (e.g., lysine (B10760008) residues).

Key Considerations:

  • Stability of the Thiosuccinimide Adduct: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to payload exchange in vivo. Hydrolysis of the succinimide (B58015) ring after conjugation can increase the stability of the linkage and prevent this exchange.

  • Side Reactions: Besides the desired thiol addition, potential side reactions include maleimide hydrolysis (especially at pH > 8.0), reaction with primary amines (at pH > 7.5), and, for N-terminal cysteine peptides, rearrangement to a thiazine (B8601807) derivative.

  • Reduction of Disulfides: For proteins where cysteine residues are involved in disulfide bonds, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) must be used to generate free thiols for conjugation. TCEP is ideal as it does not need to be removed before the maleimide reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing thiol-maleimide ligation.

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Recommended Reaction Conditions

ParameterConditionRationale
Temperature 4°C to Room Temperature (20-25°C)Room temperature offers faster kinetics (30 min - 2 hours), while 4°C is recommended for sensitive proteins to minimize degradation, often requiring overnight incubation (8-16 hours).
Molar Ratio 10- to 20-fold molar excess of Maleimide-PEGA molar excess of the maleimide reagent drives the reaction to completion.
Protein Conc. 1-10 mg/mLA common concentration range for efficient conjugation.
Solvent Anhydrous DMSO or DMFFor preparing the stock solution of this compound before adding to the aqueous reaction buffer.

Experimental Workflow and Diagrams

The general workflow for conjugating a thiol-containing protein with this compound involves protein preparation, reagent preparation, conjugation, and purification.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Thiol-Containing Protein in Buffer (pH 7.0-7.5) p2 Reduce Disulfides with TCEP (if needed) p1->p2 Optional c1 Add Maleimide-PEG to Protein Solution p1->c1 p2->c1 p3 Prepare Maleimide-PEG Stock Solution (DMSO/DMF) p3->c1 c2 Incubate (RT for 2h or 4°C overnight) c1->c2 f1 Remove Excess Reagent (e.g., Gel Filtration) c2->f1 f2 Characterize Conjugate (e.g., HPLC, MS) f1->f2

Caption: Experimental workflow for protein conjugation.

The chemical reaction diagram illustrates the formation of the stable thioether bond.

References

Creating Stable Bioconjugates with Mal-amido-PEG7-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mal-amido-PEG7-acid for the creation of stable bioconjugates. This document outlines the principles of the conjugation chemistry, detailed experimental protocols for conjugation and stability assessment, and data to inform the design and execution of your bioconjugation strategies.

Introduction

This compound is a heterobifunctional linker that contains a maleimide (B117702) group and a carboxylic acid, connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins and peptides, to form a stable thioether bond.[] The carboxylic acid can be activated to react with primary amines. The hydrophilic PEG linker enhances the solubility and stability of the resulting bioconjugate.[1] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics where stability and solubility are critical.

The stability of the bond formed between the maleimide and the thiol is a crucial factor for the efficacy and safety of the bioconjugate. The primary challenge to the stability of this linkage is the retro-Michael reaction, which is a reversal of the initial conjugation and can lead to premature cleavage of the conjugated molecule. A competing reaction, the hydrolysis of the succinimide (B58015) ring, results in a ring-opened, and significantly more stable, succinamic acid derivative that is resistant to the retro-Michael reaction.

Data Presentation

The stability of bioconjugates is a critical parameter. The following table summarizes comparative stability data for maleimide-PEG conjugates against a next-generation alternative in the presence of a competing thiol. While specific data for this compound is not available in the public domain, this data for a generic maleimide-PEG provides a relevant benchmark.

Linker TypeChallenge ConditionIncubation TimeConjugate RemainingStability ProfileReference
Maleimide-PEG1 mM Glutathione (GSH), 37°C7 days~70%Susceptible to deconjugation
Mono-sulfone-PEG1 mM Glutathione (GSH), 37°C7 days>95%Significantly more stable

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol outlines the general steps for conjugating a thiol-containing biomolecule (e.g., a protein with a cysteine residue) with this compound.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

  • Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. For sensitive proteins, the lower temperature is recommended to minimize degradation.

  • Quenching the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of the generated bioconjugate in a plasma environment.

Materials:

  • Purified bioconjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Spike the bioconjugate into pre-warmed (37°C) plasma to a final concentration relevant to the intended application (e.g., 1 µM).

  • Incubation:

    • Incubate the plasma samples at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Sample Quenching and Processing:

    • Immediately terminate the reaction by adding the plasma aliquot to a 3-fold excess of cold quenching solution. This will precipitate the plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.

    • The percentage of the remaining bioconjugate is calculated relative to the amount present at the 0-hour time point.

Protocol 3: Characterization of the Bioconjugate

Accurate characterization of the bioconjugate is essential to confirm successful conjugation and to determine the drug-to-antibody ratio (DAR) if applicable.

Methods:

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule if it has a chromophore.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound linker and any attached payload.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect any aggregation or fragmentation.

  • Reverse-Phase HPLC (RP-HPLC): Can be used to separate the conjugate from the unconjugated biomolecule and other reactants, allowing for quantification of conjugation efficiency.

  • Ellman's Assay: To quantify the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Characterization protein_prep Protein Preparation (Dissolution, Optional Reduction) conjugation Maleimide-Thiol Reaction (pH 7.0-7.5, RT or 4°C) protein_prep->conjugation linker_prep Linker Preparation (this compound in DMSO/DMF) linker_prep->conjugation quenching Quenching (Excess Thiol) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (MS, HPLC, UV-Vis) purification->characterization stability Stability Assessment (Plasma Incubation, LC-MS) characterization->stability Proceed if characterized

Caption: Experimental workflow for creating and evaluating stable bioconjugates.

stability_pathway start Thiol-Maleimide Conjugate (Thiosuccinimide Linkage) retro Retro-Michael Reaction (Unstable) start->retro Reversible hydrolysis Hydrolysis (Stable) start->hydrolysis Irreversible cleavage Cleavage (Loss of Payload) retro->cleavage stable_product Ring-Opened Succinamic Acid (Stable Conjugate) hydrolysis->stable_product

Caption: Competing pathways for the thiosuccinimide linkage in bioconjugates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mal-amido-PEG7-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Mal-amido-PEG7-acid in their conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step conjugation process involving this compound.

Problem 1: Low or No Conjugation to the Thiol-Containing Molecule (Maleimide Reaction)

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal pH The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] At pH values below 6.5, the reaction rate slows considerably.[1] Above pH 7.5, the maleimide (B117702) group becomes more susceptible to hydrolysis and reaction with primary amines.[3] Prepare your reaction buffer (e.g., PBS, HEPES) within the pH 6.5-7.5 range.
Oxidation of Thiols Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.[1][4] This can be catalyzed by dissolved oxygen or metal ions.[1] 1. Reduce Disulfide Bonds: Prior to conjugation, treat your protein/peptide with a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.[1] 2. Prevent Re-oxidation: Degas buffers by vacuum or by bubbling with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.[1][5] Include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[1]
Hydrolysis of Maleimide Group The maleimide ring can hydrolyze in aqueous solutions, rendering it inactive. This process is accelerated at higher pH and temperatures.[6] Always prepare fresh solutions of the maleimide-activated molecule. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1]
Incorrect Stoichiometry An insufficient molar excess of the maleimide-activated molecule can lead to low conjugation efficiency. A common starting point is a 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule.[1] This ratio may need to be optimized depending on the specific molecules and steric hindrance.[1]
Presence of Competing Thiols If using DTT as a reducing agent, it must be removed completely before adding the maleimide reagent, as it will compete with the target thiol.[1] Use a desalting column or buffer exchange for removal.
Problem 2: Low or No Conjugation to the Amine-Containing Molecule (Carboxylic Acid/NHS Ester Reaction)

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal pH The reaction between an activated carboxylic acid (like an NHS ester) and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[7][8] Below this range, the amine is protonated and less nucleophilic.[8] Above this range, hydrolysis of the activated ester is rapid.[7][8] Use buffers such as phosphate, borate, or HEPES at the recommended pH.
Hydrolysis of Activated Ester The activated carboxylic acid (e.g., via EDC/NHS) or a pre-formed NHS ester is susceptible to hydrolysis in aqueous buffers. The half-life of an NHS ester is 4-5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[7] Prepare the activated linker immediately before use. Perform the conjugation reaction promptly after activation.
Presence of Primary Amine Buffers Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the target molecule for the activated carboxylic acid.[7][9] Avoid using Tris buffer during the conjugation step. It can, however, be used to quench the reaction.[7]
Inefficient Carboxylic Acid Activation If activating the terminal carboxylic acid of this compound in situ, the activation step may be inefficient. Ensure you are using fresh, high-quality activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). A common strategy is to use a molar excess of EDC and NHS over the PEG linker.
Inaccessible Amine Groups The target primary amines (e.g., lysine (B10760008) residues on a protein) may be buried within the molecule's structure and thus sterically hindered. Consider denaturing and refolding the protein, if its activity can be recovered, or using a longer PEG linker to overcome steric hindrance.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound? For long-term stability, this compound should be stored as a dry powder at -20°C, protected from light and moisture.[6][12]

Q2: In what solvent should I dissolve this compound? It is recommended to dissolve this compound in an anhydrous organic solvent like DMSO or DMF and then add it to your aqueous reaction buffer.[4][6][7][8] This minimizes the hydrolysis of the reactive groups.

Q3: Can I perform the maleimide and carboxylic acid reactions in a single step? A one-pot reaction is generally not recommended due to the different optimal pH ranges for the two reactions and the potential for cross-reactivity. A sequential conjugation is the preferred method.[6]

Q4: How can I confirm that my protein's thiols are available for conjugation? You can quantify the number of free sulfhydryl groups in your protein sample using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.[1]

Q5: What can I do if my final conjugate is aggregating? Aggregation can occur, especially with hydrophobic molecules. The built-in hydrophilic PEG7 linker helps to increase solubility.[12][13][14] If aggregation persists, you may need to optimize buffer conditions (e.g., ionic strength, pH) or consider using a longer PEG linker.

Q6: How do I remove excess, unreacted linker and other reagents after conjugation? Purification can be achieved using methods that separate molecules based on size, such as size-exclusion chromatography (SEC) or dialysis.[1][15]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation

This protocol outlines the conjugation of a thiol-containing molecule (Molecule A-SH) to this compound, followed by conjugation to an amine-containing molecule (Molecule B-NH2).

Step 1: Reaction of Maleimide with Thiol (Molecule A-SH)

  • Prepare Molecule A-SH:

    • If Molecule A-SH has disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-100 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.[1]

  • Prepare this compound:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation:

    • Add a 10-20 fold molar excess of the dissolved this compound to the reduced Molecule A-SH solution.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification (Optional but Recommended):

    • Remove excess this compound using a desalting column or dialysis against a suitable buffer (e.g., MES buffer, pH 6.0).

Step 2: Reaction of Carboxylic Acid with Amine (Molecule B-NH2)

  • Prepare Molecule B-NH2:

    • Dissolve Molecule B-NH2 in a reaction buffer (e.g., PBS, pH 7.5-8.0). Avoid buffers with primary amines.[7]

  • Activate Carboxylic Acid:

    • To the purified product from Step 1, add a 5-10 fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to activate the terminal carboxylic acid.

  • Conjugation:

    • Add the activated PEG-Molecule A conjugate to the solution of Molecule B-NH2.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[15] Incubate for 15-30 minutes.

  • Final Purification:

    • Purify the final conjugate (A-PEG-B) using an appropriate method like size-exclusion chromatography (SEC) or affinity chromatography to remove all unreacted components.

Visualizations

G cluster_0 Step 1: Maleimide-Thiol Reaction cluster_1 Step 2: Amine-Carboxylic Acid Reaction mol_a Thiol-containing Molecule (A-SH) reducer Reduce with TCEP (if necessary) pH 7.2 mol_a->reducer conjugate1 Conjugate: (A-S)-Mal-amido-PEG7-acid pH 6.5 - 7.5 reducer->conjugate1 peg_linker This compound (dissolved in DMSO) peg_linker->conjugate1 purify1 Purify (Desalting / Dialysis) conjugate1->purify1 purified_conjugate Purified Intermediate (A-S)-Mal-amido-PEG7-acid purify1->purified_conjugate activator Activate with EDC/NHS pH 6.0-7.2 purified_conjugate->activator conjugate2 Final Conjugate: A-S-Mal-amido-PEG7-NH-B pH 7.2 - 8.5 activator->conjugate2 mol_b Amine-containing Molecule (B-NH2) mol_b->conjugate2 quench Quench (e.g., Tris buffer) conjugate2->quench purify2 Final Purification (e.g., SEC) quench->purify2

Caption: Sequential conjugation workflow for this compound.

G cluster_maleimide Maleimide Reaction Issues cluster_amine Amine Reaction Issues start Low Conjugation Yield? ph_maleimide Check pH (6.5 - 7.5) start->ph_maleimide thiol_ox Thiol Oxidation? start->thiol_ox maleimide_hyd Maleimide Hydrolysis? start->maleimide_hyd ph_amine Check pH (7.2 - 8.5) start->ph_amine amine_buffer Using Amine Buffer? (e.g., Tris) start->amine_buffer activation Inefficient Activation? start->activation reduce Add Reducing Agent (TCEP) Degas Buffers Add EDTA thiol_ox->reduce fresh_reagent Use Fresh Reagent Store Properly maleimide_hyd->fresh_reagent change_buffer Switch to Non-Amine Buffer (PBS, HEPES) amine_buffer->change_buffer fresh_edc Use Fresh EDC/NHS activation->fresh_edc

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Maleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during maleimide (B117702) conjugation reactions, helping to diagnose and resolve problems leading to low yields.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield consistently low?

A1: Low conjugation efficiency can be attributed to several factors, including the quality of your reagents and the reaction conditions. The primary culprits are often maleimide hydrolysis, oxidation of thiol groups, suboptimal reaction pH, or an incorrect molar ratio of reactants.[1] A systematic approach to troubleshooting is recommended to identify the specific cause.

Q2: How can I prevent my maleimide reagent from becoming inactive?

A2: Maleimides are susceptible to hydrolysis, especially at neutral to alkaline pH, which renders them unable to react with thiols.[1][2] To ensure the reactivity of your maleimide:

  • Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]

  • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations. Long-term storage of maleimide-functionalized materials in aqueous solutions is not recommended.

  • When not in use, store maleimide-containing products at -20°C and allow them to fully equilibrate to room temperature before opening to prevent moisture condensation.

Q3: My protein contains disulfide bonds. Do they need to be reduced prior to conjugation?

A3: Yes, it is crucial to reduce disulfide bonds to free up the thiol groups for reaction with the maleimide. Maleimides react specifically with free sulfhydryl groups (-SH), not with oxidized disulfide bonds (-S-S-).

Q4: Which reducing agent should I use, TCEP or DTT?

A4: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. Unlike Dithiothreitol (DTT), TCEP does not contain thiol groups, so it doesn't compete with your target molecule for reaction with the maleimide. If DTT is used, it is essential to remove it from the solution, for instance by using a desalting column, before adding the maleimide reagent.

Q5: What is the optimal pH for a maleimide conjugation reaction?

A5: The ideal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate is slower because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more prone to hydrolysis, and the reaction loses its specificity for thiols, with an increased likelihood of reacting with amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q6: How do I choose the correct molar ratio of maleimide to thiol?

A6: The optimal molar ratio can vary depending on the specific molecules being conjugated. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent. However, for some applications, a lower excess, such as 2:1 or 5:1, has proven effective. It is advisable to perform small-scale optimization experiments with different molar ratios to find the best condition for your specific system.

Q7: How can I purify the final conjugate and remove unreacted reagents?

A7: Excess maleimide and other small molecules can be removed using size-based purification methods. Gel filtration chromatography (e.g., desalting columns) is a common and effective technique. Other methods such as dialysis, HPLC, and FPLC can also be employed depending on the characteristics of your conjugate.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving the root cause of low conjugation yields.

Diagram: Troubleshooting Logic for Low Conjugation Yield

TroubleshootingWorkflow Troubleshooting Low Maleimide Conjugation Yield start Start: Low Conjugation Yield check_maleimide 1. Check Maleimide Activity start->check_maleimide hydrolyzed Maleimide Hydrolyzed? check_maleimide->hydrolyzed use_fresh Solution: Use fresh maleimide stock. Prepare immediately before use. hydrolyzed->use_fresh Yes not_hydrolyzed No hydrolyzed->not_hydrolyzed check_thiol 2. Verify Free Thiol Availability not_hydrolyzed->check_thiol oxidized Thiols Oxidized? check_thiol->oxidized reduce_protein Solution: Reduce disulfide bonds (e.g., with TCEP). Use degassed buffers. oxidized->reduce_protein Yes not_oxidized No oxidized->not_oxidized check_conditions 3. Optimize Reaction Conditions not_oxidized->check_conditions suboptimal pH or Molar Ratio Suboptimal? check_conditions->suboptimal optimize Solution: Adjust pH to 6.5-7.5. Optimize maleimide:thiol ratio. suboptimal->optimize Yes not_suboptimal No suboptimal->not_suboptimal further_investigation Further Investigation Needed not_suboptimal->further_investigation

Caption: A step-by-step decision tree for troubleshooting low yield.

Data Presentation: Recommended Reaction Parameters

For successful maleimide conjugation, it is crucial to control several key parameters. The following tables summarize the generally recommended conditions.

Table 1: Optimal Reaction Conditions

ParameterRecommended RangeNotes
pH6.5 - 7.5Balances thiol reactivity and maleimide stability.
Temperature4°C to Room TemperatureRoom temperature is common for 1-2 hours; 4°C can be used for overnight reactions.
Reaction Time30 minutes to OvernightDependent on reactants and temperature. Time-course experiments are recommended.
Solvent for MaleimideAnhydrous DMSO or DMFMaleimides should be dissolved in a dry, water-miscible solvent before adding to the aqueous reaction buffer.

Table 2: Recommended Molar Ratios of Maleimide to Thiol-Containing Biomolecule

ApplicationStarting Molar Excess (Maleimide:Thiol)Reference
General Protein/Antibody Labeling10:1 to 20:1
Peptide (e.g., cRGDfK) Conjugation to Nanoparticles2:1
Nanobody Conjugation to Nanoparticles5:1

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for conjugation.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL. Suitable buffers include PBS, Tris, or HEPES at pH 7.0-7.5.

  • Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a 10 to 100-fold molar excess of TCEP over the protein.

  • Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 20-60 minutes at room temperature.

  • Proceed to Conjugation: As TCEP does not contain a thiol group, it typically does not need to be removed before proceeding with the maleimide conjugation step.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines the general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Initiate Conjugation: Add the maleimide stock solution to the reduced protein solution from Protocol 1. The amount to add will depend on the desired molar excess (see Table 2).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during this time can be beneficial. Protect from light if using a fluorescent maleimide dye.

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.

  • Purification: Purify the conjugate from unreacted maleimide and other byproducts using a desalting column (gel filtration), dialysis, or HPLC.

Visualizations of Key Processes

Diagram: General Maleimide Conjugation Workflow

experimental_workflow General Maleimide Conjugation Workflow prep_protein 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) reduction 2. Reduce Disulfide Bonds (Add TCEP) prep_protein->reduction conjugation 4. Conjugation Reaction (Mix Protein and Maleimide) reduction->conjugation prep_maleimide 3. Prepare Maleimide Stock (Anhydrous DMSO/DMF) prep_maleimide->conjugation purification 5. Purify Conjugate (e.g., Desalting Column) conjugation->purification analysis 6. Analyze Final Product purification->analysis

Caption: The standard experimental sequence for maleimide conjugation.

Diagram: Thiol-Maleimide Reaction Pathway and Side Reaction

reaction_pathway Thiol-Maleimide Reaction and Hydrolysis Side Reaction cluster_main Desired Conjugation Pathway (pH 6.5-7.5) cluster_side Side Reaction: Hydrolysis (pH > 7.5) Thiol Thiol (R-SH) Conjugate Stable Thioether Conjugate Thiol->Conjugate + Maleimide Active Maleimide Maleimide->Conjugate Maleimide_side Active Maleimide Inactive Inactive Maleamic Acid Maleimide_side->Inactive + H2O (High pH) Water {H2O}

Caption: The desired reaction versus the maleimide hydrolysis side reaction.

References

common side reactions with Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amido-PEG7-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: a maleimide (B117702) group and a carboxylic acid group, connected by a 7-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3]

  • Maleimide Group: Reacts specifically with thiol (sulfhydryl) groups, such as those found on cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.

  • Carboxylic Acid Group: Can be activated to react with primary amine groups (e.g., lysine (B10760008) residues or N-termini of proteins) to form a stable amide bond. This reaction typically requires the presence of carbodiimide (B86325) activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • PEG7 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, proper storage and handling are crucial.

ConditionRecommendationRationale
Storage Temperature Long-term: -20°C; Short-term (days to weeks): 0-4°C.Minimizes degradation of the maleimide group.
Protection Store in a dry, dark place.The maleimide group is sensitive to moisture and light.
Handling Allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents like DMSO or DMF for reconstitution.The maleimide group is susceptible to hydrolysis in the presence of water.
Solutions Prepare solutions on the same day of use. Avoid repeated freeze-thaw cycles of solutions.Minimizes hydrolysis and degradation in solution.

Q3: What are the most common side reactions associated with the maleimide group of this compound?

The primary side reactions involving the maleimide group are:

  • Hydrolysis of the Maleimide Ring: The maleimide ring can be opened by hydrolysis, especially at higher pH, rendering it inactive towards thiols.

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues. The reaction with thiols is about 1,000 times faster than with amines at pH 7.

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is reversible. This can lead to the exchange of the maleimide-PEG linker to other thiol-containing molecules, a phenomenon sometimes referred to as "payload migration" in the context of antibody-drug conjugates.

  • Thiazine (B8601807) Rearrangement: This is a specific side reaction that can occur when conjugating to a peptide with an unprotected N-terminal cysteine. The N-terminal amine can attack the succinimide (B58015) ring, leading to a thiazine rearrangement.

Troubleshooting Guide

This section addresses common issues encountered during conjugation experiments with this compound.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of the maleimide group: The maleimide is no longer reactive.Ensure proper storage and handling of the this compound. Use anhydrous solvents for reconstitution and perform the reaction promptly. Prepare fresh solutions for each experiment.
Oxidation of thiols: The target thiol groups on the protein/peptide have formed disulfide bonds.Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed before adding the maleimide linker.
Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5 for the maleimide-thiol reaction.Perform the conjugation in a buffer with a pH between 6.5 and 7.5, such as PBS, HEPES, or Tris.
Poor Reproducibility Inconsistent reagent quality: Degradation of this compound between experiments.Aliquot the this compound upon receipt and store it under the recommended conditions to avoid repeated opening of the main stock.
Variability in protein/peptide sample: Differences in the concentration of free thiols.Quantify the free thiol content of your sample before each experiment using methods like Ellman's assay.
Conjugate Instability Retro-Michael reaction: The thioether linkage is reversing, leading to loss of the conjugated molecule.After the initial conjugation, consider lowering the pH of the solution to increase the stability of the thioether bond. Post-conjugation hydrolysis of the succinimide ring to the more stable succinamic acid can also mitigate this.
Thiazine rearrangement (for N-terminal cysteine peptides): The conjugate is rearranging to a thiazine derivative.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. Alternatively, acetylation of the N-terminal cysteine can prevent this side reaction.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating this compound to a thiol-containing protein.

  • Preparation of the Thiol-Containing Protein:

    • If the protein contains disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove any low molecular weight reducing agents (if not using TCEP) using a desalting column.

    • Exchange the protein into a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5). Degassing helps to prevent re-oxidation of thiols. The inclusion of 1-5 mM EDTA can also help by chelating metal ions that catalyze oxidation.

  • Preparation of this compound:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.

Protocol 2: Minimizing Maleimide Hydrolysis

  • Work quickly: Prepare the this compound solution immediately before adding it to the protein solution.

  • Use appropriate buffers: If aqueous storage of the maleimide is necessary for a short period, use a buffer with a slightly acidic pH (6.0-6.5).

  • Control temperature: Perform the reaction at room temperature or 4°C. While higher temperatures can increase the reaction rate, they also accelerate hydrolysis.

Visualizations

cluster_main Main Reaction Pathway cluster_side Common Side Reactions Mal_PEG_Acid This compound Thioether_Conjugate Stable Thioether Conjugate Mal_PEG_Acid->Thioether_Conjugate pH 6.5-7.5 Michael Addition Hydrolyzed_Mal Hydrolyzed Maleimide (Inactive) Mal_PEG_Acid->Hydrolyzed_Mal H₂O, pH > 7.5 Amine_Adduct Amine Adduct (e.g., Lysine) Mal_PEG_Acid->Amine_Adduct Amine (R-NH₂) pH > 7.5 Thiol_Protein Thiol-containing Protein (-SH) Thiol_Protein->Thioether_Conjugate

Caption: Main reaction pathway and common side reactions of this compound.

Start Low Conjugation Yield Check_Reagent Check Reagent Integrity (Storage & Handling) Start->Check_Reagent Check_Thiol Verify Free Thiols (Oxidation?) Start->Check_Thiol Check_pH Confirm Reaction pH (6.5-7.5) Start->Check_pH Use_Fresh Use Freshly Prepared This compound Check_Reagent->Use_Fresh Reduce_Protein Reduce Protein (e.g., with TCEP) Check_Thiol->Reduce_Protein Adjust_Buffer Adjust Buffer pH Check_pH->Adjust_Buffer Success Successful Conjugation Use_Fresh->Success Reduce_Protein->Success Adjust_Buffer->Success

Caption: Troubleshooting workflow for low conjugation yield.

cluster_mal This compound Maleimide Maleimide Group (Thiol-reactive) Amide Amide Linkage Maleimide->Amide PEG7 PEG7 Spacer (Hydrophilic) Acid Carboxylic Acid (Amine-reactive) PEG7->Acid Amide->PEG7

Caption: Functional components of the this compound molecule.

References

Technical Support Center: Stability of Maleimide-Thiol Linkage in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues associated with maleimide-thiol linkages in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?

A1: The thiosuccinimide linkage formed by the reaction of a thiol (from a cysteine residue on the antibody) and a maleimide (B117702) is susceptible to two main degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide bond breaks, leading to the original thiol and maleimide. This deconjugation can result in the premature release of the drug-linker from the antibody. The released drug-linker can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.[1][2][3]

  • Hydrolysis: The succinimide (B58015) ring of the linker can undergo hydrolysis, which opens the ring to form a stable maleamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage. However, for conventional N-alkyl maleimides, the rate of hydrolysis is often slow compared to the rate of the retro-Michael reaction in a physiological environment.[1][2]

Q2: My ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction. To address this, consider the following strategies:

  • Promote Hydrolysis of the Thiosuccinimide Ring: A key strategy to prevent the retro-Michael reaction is to promote the hydrolysis of the succinimide ring to its more stable, ring-opened form.[1][2] This can be achieved through:

    • Post-conjugation Hydrolysis: After the conjugation step, the ADC can be incubated at a slightly alkaline pH (e.g., pH 8.5-9.0) to accelerate the hydrolysis of the succinimide ring. It is important to monitor this process to ensure complete conversion without compromising the integrity of the antibody.

    • Use of Self-Hydrolyzing Maleimides: These are next-generation maleimides designed with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[2][4] This leads to rapid stabilization of the linkage after conjugation.

  • Utilize Next-Generation Linkers: Consider using maleimide derivatives that are inherently more stable, such as N-aryl maleimides, which have been shown to undergo faster hydrolysis of the succinimide ring compared to traditional N-alkyl maleimides.[5][6][7]

Q3: We are observing inconsistent Drug-to-Antibody Ratios (DAR) in our ADC batches. What could be the cause?

A3: Inconsistent DAR values can arise from several factors during the conjugation process:

  • Incomplete Antibody Reduction: If the interchain disulfide bonds of the antibody are not completely and consistently reduced, the number of available thiol groups for conjugation will vary between batches.

  • Suboptimal Reaction Conditions: The pH of the conjugation reaction is critical. For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to ensure specific reaction with thiols and minimize side reactions with other nucleophilic groups like amines.

  • Linker-Payload Solubility and Stability: The solubility of the maleimide-activated linker-payload in the conjugation buffer can affect the reaction efficiency. Additionally, the maleimide group itself can hydrolyze before reacting with the thiol if the conditions are not optimal.

  • Purification Process: The purification steps used to remove excess linker-payload and other reagents can impact the final DAR and distribution of different ADC species.

Q4: Can the conjugation site on the antibody affect the stability of the maleimide-thiol linkage?

A4: Yes, the local microenvironment of the conjugation site on the antibody can significantly influence the stability of the thiosuccinimide linkage. Factors such as solvent accessibility, local charge, and proximity to other amino acid residues can affect the rates of both the retro-Michael reaction and hydrolysis. It has been observed that some conjugation sites yield more stable ADCs than others.

Troubleshooting Guides

Problem 1: Premature Drug Release in Plasma Stability Studies
  • Symptom: LC-MS analysis shows a rapid decrease in the average DAR and the appearance of unconjugated antibody and drug-linker adducts with plasma proteins (e.g., albumin) over time.

  • Possible Cause: The maleimide-thiol linkage is undergoing a retro-Michael reaction.

  • Troubleshooting Steps:

    • Confirm the Instability Pathway: Perform a thiol exchange assay by incubating the ADC with an excess of a small molecule thiol like glutathione. Monitor the transfer of the payload from the ADC to the small molecule thiol over time using HPLC or LC-MS. This will confirm the susceptibility of the linker to thiol exchange.

    • Implement a Stabilization Strategy:

      • Post-conjugation Hydrolysis: After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS.

      • Switch to a More Stable Linker: Consider re-synthesizing the ADC with a self-hydrolyzing maleimide or an N-aryl maleimide, which are designed to form more stable linkages.

Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
  • Symptom: HIC-HPLC or LC-MS analysis reveals significant batch-to-batch variability in the average DAR and the distribution of different DAR species (e.g., DAR2, DAR4, DAR6, DAR8).

  • Possible Cause: Inconsistent antibody reduction or suboptimal conjugation reaction conditions.

  • Troubleshooting Steps:

    • Optimize Antibody Reduction:

      • Precisely control the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature.

      • Ensure the complete removal of the reducing agent before adding the maleimide-linker payload to prevent its reaction with the linker.

    • Optimize Conjugation Reaction:

      • Maintain a consistent pH between 6.5 and 7.5.

      • Ensure the maleimide-linker payload is fully dissolved in a suitable co-solvent before adding it to the reaction mixture.

      • Control the molar ratio of the linker-payload to the antibody to achieve the desired DAR.

    • Standardize Purification: Implement a consistent and robust purification protocol (e.g., size exclusion chromatography) to isolate the desired ADC species and remove impurities.

Problem 3: ADC Aggregation
  • Symptom: Size Exclusion Chromatography (SEC) analysis shows an increase in high molecular weight species (aggregates) after conjugation or during storage.

  • Possible Cause: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation. A high DAR can also contribute to this issue.

  • Troubleshooting Steps:

    • Optimize DAR: Aim for a lower, more homogeneous DAR, as higher DAR values are often associated with increased aggregation.

    • Modify Linker/Payload: If possible, consider using a more hydrophilic linker or a less hydrophobic payload.

    • Formulation Optimization: Develop a suitable formulation for the ADC that includes excipients like polysorbates to minimize hydrophobic interactions and aggregation.

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Linkages in ADCs
Linker TypeConditionStability MetricValueReference(s)
N-Alkyl MaleimideHuman Serum, 37°C, 7 days% Deconjugation35-67%[7]
N-Aryl MaleimideHuman Serum, 37°C, 7 days% Deconjugation< 20%[7]
Self-Hydrolyzing Maleimide (mDPR)Rat Plasma, 37°C, 3 days% Payload Loss~50% (control) vs. <10% (mDPR)[3]
Maleamic Methyl Ester-based LinkerAlbumin Solution, 37°C, 14 days% Payload Shedding~3.8%[8]
Thiol-Maleimide Adduct (general)Rat SerumHalf-life~4-5 days[9]
Table 2: Hydrolysis Half-lives of Thiosuccinimide Ring
Maleimide TypeConditionHydrolysis Half-lifeReference(s)
N-Alkyl ThiosuccinimidepH 7.4, 37°C27 hours[10]
N-Aryl ThiosuccinimidepH 7.4, 37°C1.5 hours[10]
N-Fluorophenyl ThiosuccinimidepH 7.4, 37°C0.7 hours[10]
Self-Hydrolyzing (mDPR-based)pH 7.4, 22°C~2.0-2.6 hours[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity resin

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • LC-MS system

Procedure:

  • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.

  • Add the plasma aliquot to the Protein A/G resin and incubate to capture the ADC.

  • Wash the resin with PBS to remove unbound plasma proteins.

  • Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate.

  • Analyze the purified ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation.

Protocol 2: Thiol Exchange Assay

Objective: To determine the susceptibility of the ADC's maleimide-thiol linkage to exchange with other thiols.

Materials:

  • Purified ADC

  • Glutathione (GSH) or other small molecule thiol

  • PBS, pH 7.4

  • HPLC or LC-MS system

Procedure:

  • Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

  • Add a significant molar excess of GSH (e.g., 100-fold) to the ADC solution.

  • Incubate the mixture at 37°C.

  • At various time points, take an aliquot of the reaction mixture and analyze it by HPLC or LC-MS.

  • Monitor the decrease in the peak corresponding to the intact ADC and the appearance of peaks corresponding to the unconjugated antibody and the payload-GSH adduct.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Materials:

  • Purified ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8)

  • HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species.

  • Monitor the elution profile at 280 nm. The different DAR species will separate based on their hydrophobicity, with higher DAR species eluting later.

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Mandatory Visualization

Instability_Pathways Instability Pathways of Maleimide-Thiol Linkage in ADCs cluster_main ADC ADC with Thiosuccinimide Linkage RetroMichael Retro-Michael Reaction (Reversible) ADC->RetroMichael Hydrolysis Hydrolysis (Irreversible) ADC->Hydrolysis Deconjugated Deconjugated Antibody + Drug-Linker RetroMichael->Deconjugated StableADC Stable ADC with Ring-Opened Linker Hydrolysis->StableADC OffTarget Off-Target Toxicity (e.g., Albumin Adducts) Deconjugated->OffTarget

Caption: Competing pathways of the maleimide-thiol linkage in ADCs.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Instability cluster_workflow Start Observe ADC Instability (e.g., Payload Loss, Inconsistent DAR) Identify Identify Potential Cause Start->Identify Retro Retro-Michael Reaction Identify->Retro Payload Loss Inconsistent Inconsistent Conjugation Identify->Inconsistent DAR Variability Aggregation Aggregation Identify->Aggregation High MW Species Stabilize Implement Stabilization Strategy Retro->Stabilize Optimize Optimize Conjugation Protocol Inconsistent->Optimize Formulate Optimize Formulation Aggregation->Formulate Analyze Re-analyze ADC Stability Stabilize->Analyze Optimize->Analyze Formulate->Analyze

Caption: A logical workflow for troubleshooting common ADC stability issues.

DAR_Analysis_Workflow Workflow for DAR Analysis by HIC-HPLC cluster_dar Sample ADC Sample HIC HIC-HPLC Separation Sample->HIC Detection UV Detection (280 nm) HIC->Detection Chromatogram Chromatogram with DAR Peaks Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Average DAR Integration->Calculation Result Average DAR and Species Distribution Calculation->Result

References

how to avoid aggregation during PEGylation with Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Mal-amido-PEG7-acid for protein PEGylation. Our goal is to help you mitigate aggregation and achieve successful conjugation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional linker used for PEGylation. It contains two reactive groups:

  • A maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups on cysteine residues. This reaction, a Michael addition, forms a stable thioether bond.[1]

  • A carboxylic acid group , which can be activated to react with primary amine groups (e.g., on lysine (B10760008) residues) to form a stable amide bond.[2]

The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic chain of seven ethylene (B1197577) glycol units. This spacer enhances the solubility of the resulting conjugate in aqueous solutions.[2]

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a common issue that can arise from several factors:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical. While the maleimide-thiol reaction is most efficient at a pH of 6.5-7.5, higher pH values (above 8.0) can lead to hydrolysis of the maleimide group, rendering it unreactive.[3] Conversely, a pH below 6.5 can slow down the reaction rate as the thiol group is less likely to be in its reactive thiolate form.[3]

  • High Protein Concentration: Increased protein concentrations can promote intermolecular interactions, leading to the formation of aggregates.

  • Incorrect Molar Ratio: An inappropriate molar ratio of this compound to your protein can lead to either incomplete PEGylation or excessive modification, both of which can contribute to aggregation. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[1][3]

  • Presence of Disulfide Bonds: If the target cysteine residue is part of a disulfide bond, it will not be available to react with the maleimide. These bonds must be reduced to free the thiol group.[3]

  • Oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions.[3]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. This technique can be coupled with detectors like UV-Vis, multi-angle light scattering (MALS), or charged aerosol detection (CAD) for quantification.[4][5][6]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high molecular weight aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate the presence of insoluble aggregates due to light scattering.

Troubleshooting Guide

Issue 1: Low or No PEGylation Efficiency

If you are observing low or no PEGylation, consider the following troubleshooting steps:

Troubleshooting Steps for Low PEGylation Efficiency

Potential Cause Recommended Action Notes
Inactive Maleimide Group Use fresh this compound. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]Maleimides are susceptible to hydrolysis in aqueous solutions.
Disulfide Bonds Present Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3]TCEP is often preferred over DTT as it does not need to be removed before adding the maleimide reagent.[3]
Suboptimal pH Ensure the reaction buffer pH is between 6.5 and 7.5.[3]This pH range provides a good balance between thiol reactivity and maleimide stability.
Incorrect Molar Ratio Optimize the molar ratio of this compound to your protein. Start with a 10-20 fold molar excess and titrate as needed.[1][3]The optimal ratio can be protein-dependent.
Issue 2: Protein Aggregation Observed During or After PEGylation

If you are observing aggregation, the following strategies can help improve protein solubility:

Troubleshooting Steps for Protein Aggregation

Parameter Recommended Action Rationale
Protein Concentration Lower the protein concentration.Reduces the likelihood of intermolecular interactions that lead to aggregation.
Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C).Slows down both the PEGylation reaction and aggregation kinetics.
Buffer Composition Add stabilizing excipients to the reaction buffer.Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., Polysorbate 20) can help stabilize the protein.
pH Optimization Fine-tune the pH within the 6.5-7.5 range.Even within the optimal range, small pH adjustments can impact protein stability.
Reagent Addition Add the this compound solution stepwise in small aliquots.A slower, more controlled addition can prevent localized high concentrations of the PEG reagent.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with this compound

This protocol provides a general starting point for PEGylating a protein with available cysteine residues.

1. Materials:

  • Protein with free cysteine(s)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or HEPES buffer. Ensure the buffer is free of primary amines and thiols.[1]

  • Anhydrous DMSO or DMF

  • (Optional) TCEP hydrochloride

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification System: SEC column or dialysis cassettes

2. Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. Degas the buffer to minimize thiol oxidation.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[1]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quench Reaction: Add a small molecule thiol like cysteine to the reaction mixture to consume any unreacted maleimide.

  • Purification: Remove excess PEG reagent and byproducts using size-exclusion chromatography or dialysis.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Protein Preparation (Buffer Exchange, Degas) Reduce (Optional) Disulfide Reduction (TCEP) Prot_Prep->Reduce React PEGylation Reaction (1-2h RT or O/N 4°C) Reduce->React PEG_Prep Prepare this compound Stock Solution PEG_Prep->React Quench Quench Reaction (e.g., Cysteine) React->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Analysis (SEC, DLS, SDS-PAGE) Purify->Analyze Troubleshooting_Logic Start Aggregation Observed? Reduce_Conc Lower Protein Concentration Start->Reduce_Conc Yes Continue Proceed with Protocol Start->Continue No Lower_Temp Lower Reaction Temperature (e.g., 4°C) Reduce_Conc->Lower_Temp Add_Excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) Lower_Temp->Add_Excipients Stepwise_Add Stepwise Addition of PEG Add_Excipients->Stepwise_Add Recheck Re-evaluate Aggregation Stepwise_Add->Recheck Recheck->Reduce_Conc Persistent Success Aggregation Mitigated Recheck->Success Resolved

References

purification strategies for Mal-amido-PEG7-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of conjugates synthesized using Mal-amido-PEG7-acid linkers.

Frequently Asked Questions (FAQs)

Q1: What is the best initial method for purifying my this compound conjugate?

The optimal initial purification strategy depends heavily on the properties of the molecule it is conjugated to (e.g., a peptide, protein, or small molecule).

  • For large biomolecules (e.g., antibodies, proteins >20 kDa): Size Exclusion Chromatography (SEC) is often the best first step. It efficiently separates the large, high molecular weight conjugate from smaller, unreacted this compound linkers and other reaction byproducts.[][2]

  • For smaller molecules (e.g., peptides, oligonucleotides, small molecule drugs): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[3] It offers high-resolution separation based on hydrophobicity and can effectively distinguish between the unconjugated starting material, the desired conjugate, and various impurities.[4]

Q2: How can I remove excess, unreacted this compound linker after my conjugation reaction?

For large protein or antibody conjugates, dialysis or Tangential Flow Filtration (TFF) are effective and scalable methods for removing small molecule impurities like the unreacted PEG linker.[5] For smaller conjugates where the size difference is insufficient for these methods, RP-HPLC is the most reliable technique.

Q3: What are the most common impurities I should expect to see?

A typical reaction mixture can be complex. Besides your desired conjugate, you should anticipate:

  • Unreacted starting material (the thiol-containing molecule).

  • Excess this compound linker.

  • Hydrolyzed this compound: The maleimide (B117702) ring can open in aqueous solutions, especially at pH > 7.5, rendering it inactive. This hydrolyzed form will have a different retention profile on RP-HPLC.

  • Disulfide-bonded dimers of your starting material, if the reaction conditions allowed for thiol oxidation.

Q4: Which analytical techniques are best for assessing the purity of the final conjugate?

A combination of methods is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It confirms the identity of the product by providing its mass and assesses purity by separating it from contaminants.

  • RP-HPLC or SEC with UV detection: These chromatographic methods are excellent for quantifying purity by measuring the relative peak areas of the conjugate versus impurities.

  • SDS-PAGE (for protein conjugates): This method can provide a qualitative assessment of conjugation. The PEGylated protein will show a shift to a higher apparent molecular weight compared to the unconjugated protein. Note that PEGylated proteins often migrate as broader bands.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Conjugate

Possible Cause Recommended Solution
Maleimide Hydrolysis The maleimide group is unstable and hydrolyzes at pH > 7.5. Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5. Prepare aqueous solutions of the this compound linker immediately before use and avoid long-term storage in aqueous buffers.
Suboptimal Stoichiometry The molar ratio of the maleimide-PEG linker to the thiol-containing molecule is critical. For optimal results, use a 10- to 20-fold molar excess of the maleimide-PEG reagent.
Oxidation of Thiols Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. Include a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in the reaction. Also, consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
Loss During Purification The conjugate may be adsorbing irreversibly to the chromatography column or being lost during buffer exchange steps. Review your purification protocol, check for proper column equilibration, and ensure compatibility of your molecule with the chosen resin.

Problem 2: Multiple Peaks Observed on RP-HPLC Analysis

Possible Cause Recommended Solution
Incomplete Reaction A peak corresponding to your starting material indicates the reaction has not gone to completion. Increase the reaction time or the molar excess of the maleimide-PEG linker.
Hydrolyzed Maleimide-PEG A distinct peak that is often more polar (elutes earlier) than the active linker could be the hydrolyzed, open-ring form. Confirm its identity with mass spectrometry. This impurity is generally removed during RP-HPLC purification of the conjugate.
Thio-succinimide Ring Hydrolysis The succinimide (B58015) ring formed after conjugation can itself hydrolyze, creating two isomeric ring-opened products (succinamic acid thioethers). This results in peak splitting or shoulders on the main product peak. To create a more homogeneous product, this hydrolysis can sometimes be driven to completion by incubating the purified conjugate at a slightly alkaline pH (e.g., pH 8-9), though stability of the overall molecule must be considered.
Rearrangement at N-terminal Cysteine If conjugation occurred at an N-terminal cysteine, the succinimide ring can rearrange to a more stable six-membered thiazine (B8601807) ring, creating a distinct impurity. This side reaction is more prominent at higher pH. Performing the conjugation at a more acidic pH (~5-6) can minimize this, but will also slow the primary reaction rate.

Data & Methodologies

Table 1: Comparison of Primary Purification Techniques
TechniqueSeparation PrincipleBest For RemovingKey Considerations
Reverse-Phase HPLC (RP-HPLC) HydrophobicityUnreacted starting materials, hydrolyzed linkers, other closely related impurities.High resolution. Method development (gradient, mobile phase) is required. Best for small molecules and peptides.
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Small molecules (unreacted PEG linker, salts) from large conjugates (>20 kDa).Fast and effective for buffer exchange and removing small impurities from large molecules. Low resolution for species of similar size.
Ion-Exchange Chromatography (IEX) Net ChargeImpurities with a different charge state.Useful because the terminal carboxylic acid on the linker imparts a negative charge at neutral pH. Elution requires salt gradients or pH changes.
Table 2: Typical Starting Conditions for RP-HPLC Purification
ParameterRecommendation
Column C18 or C4, 3-5 µm particle size, 300 Å pore size for larger peptides/proteins.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-95% B over 30-60 minutes (adjust slope for optimal resolution).
Flow Rate 1.0 mL/min for analytical scale (4.6 mm ID column)
Temperature 45 °C often improves peak shape for PEGylated molecules.
Detection UV at 220 nm (for peptide bonds) and 280 nm (for Trp, Tyr).

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a general workflow for purifying a this compound conjugate from a crude reaction mixture.

  • Sample Preparation:

    • After the conjugation reaction, quench any excess maleimide by adding a small amount of a thiol-containing compound like L-cysteine or 2-mercaptoethanol.

    • Acidify the reaction mixture by adding TFA to a final concentration of 0.1% to ensure compatibility with the mobile phase and improve peak shape.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the C18 or C4 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Run the gradient as specified in Table 2, or a previously optimized method.

    • Monitor the separation at 220 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions (e.g., 0.5-1.0 mL) corresponding to the peak of the desired conjugate.

    • Analyze small aliquots of the collected fractions by LC-MS to confirm the identity and purity of the product.

  • Post-Purification:

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) and TFA via lyophilization (freeze-drying) or speed-vacuum centrifugation.

    • Reconstitute the purified conjugate in a suitable buffer for storage or downstream applications.

Protocol 2: Desalting and Buffer Exchange by SEC

This protocol is for removing excess PEG linker and buffer salts from a large protein conjugate.

  • Column Preparation:

    • Use a pre-packed desalting column (e.g., PD-10) or pack a column with an appropriate SEC resin (e.g., Sephadex G-25).

    • Equilibrate the column with at least 5 column volumes of the desired final buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load the crude conjugate solution onto the equilibrated column. The sample volume should not exceed ~25% of the total column volume for optimal separation.

  • Elution:

    • Elute the conjugate with the final desired buffer.

    • The large conjugate will pass through the column quickly in the void volume, while the smaller unreacted linker and salt molecules will be retained and elute later.

    • Collect the initial, high-molecular-weight fractions containing the purified protein conjugate. Monitor elution using a protein concentration assay (e.g., NanoDrop at 280 nm) or a Bradford assay.

Visual Workflows

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture quench Quench Reaction (e.g., L-cysteine) crude->quench decision Conjugate MW > 20 kDa? quench->decision sec Size Exclusion Chromatography (SEC) (Removes excess linker/salt) decision->sec Yes rphplc Reverse-Phase HPLC (High-resolution separation) decision->rphplc No analysis Purity & Identity Check (LC-MS, HPLC) sec->analysis rphplc->analysis lyophilize Solvent Removal (Lyophilization) analysis->lyophilize product Purified Conjugate lyophilize->product HPLC_Troubleshooting cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions start Unexpected HPLC Profile p1 Multiple Peaks start->p1 p2 Broad / Tailing Peaks start->p2 p3 Low Recovery start->p3 c1a Incomplete Reaction p1->c1a c1b Hydrolyzed Linker p1->c1b c1c Product Isomers/ Rearrangement p1->c1c c2a Suboptimal Mobile Phase (pH) p2->c2a c2b Column Overload p2->c2b c2c Secondary Interactions p2->c2c c3a Irreversible Binding p3->c3a c3b Precipitation on Column p3->c3b s1a Increase Reaction Time/ Excess Reagent c1a->s1a s1b Confirm with MS c1b->s1b s1c Optimize Reaction pH c1c->s1c s2a Adjust TFA % or Temp c2a->s2a s2b Inject Less Sample c2b->s2b s2c Use C4 instead of C18 c2c->s2c s3a Flush Column with Strong Solvent c3a->s3a s3b Improve Sample Solubility c3b->s3b

References

Technical Support Center: Managing Mal-amido-PEG7-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-amido-PEG7-acid. Our goal is to help you navigate common challenges and optimize your conjugation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, helping you to identify causes and implement effective solutions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5, forming a non-reactive maleamic acid.[1][2][3]- Prepare aqueous solutions of this compound immediately before use.[3] - For storage, dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from moisture.[3] - Perform the conjugation at a pH between 6.5 and 7.5 to ensure the stability of the maleimide group while allowing for an efficient reaction with thiols.
Oxidized Thiols: Free sulfhydryl groups (-SH) on the protein or peptide can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides.- Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain thiols and does not require removal before adding the maleimide reagent. - If using DTT (dithiothreitol), excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide. - Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent may lead to incomplete conjugation.- Use a molar excess of the this compound reagent. A common starting point is a 10- to 20-fold molar excess, but this should be optimized for your specific application.
Non-Specific Binding Reaction with Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines (e.g., the side chain of lysine (B10760008) residues) increases, leading to non-specific conjugation.- Maintain the reaction pH between 6.5 and 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Hydrophobic Interactions: The molecule being conjugated may have hydrophobic regions that can lead to non-specific adsorption.- Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations in your buffers to minimize non-specific binding. - Optimize washing steps during purification to remove non-covalently bound molecules.
Poor Solubility of Conjugate Hydrophobicity of the Conjugated Molecule: The addition of a hydrophobic drug or label can decrease the overall solubility of the resulting conjugate.- The PEG7 spacer in this compound is hydrophilic and enhances the water solubility of the conjugate. If solubility issues persist, consider using a linker with a longer PEG chain.
Heterogeneous Product Incomplete Reaction or Purification: A mix of unreacted starting materials and the desired conjugate can result in a heterogeneous product.- Optimize reaction conditions (stoichiometry, reaction time, temperature) to drive the reaction to completion. - Employ appropriate purification techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) to separate the desired conjugate from unreacted components.
Instability of the Thioether Bond: The thioether bond formed between the maleimide and thiol can undergo a retro-Michael reaction, leading to dissociation of the conjugate.- Post-conjugation hydrolysis of the succinimide (B58015) ring can increase the stability of the linkage. This can sometimes be promoted by specific buffer conditions or linker designs.

Frequently Asked Questions (FAQs)

Here are answers to common questions about working with this compound.

Q1: What is the optimal pH for a thiol-maleimide conjugation reaction?

The optimal pH range for a thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the maleimide group reacts specifically and rapidly with sulfhydryl (thiol) groups to form a stable thioether bond. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.

Q2: What are the primary causes of non-specific binding or side reactions?

Non-specific binding and side reactions in maleimide conjugations are primarily caused by two factors:

  • Reaction with Primary Amines: At pH values above 7.5, the reactivity of maleimides towards primary amines (like the side chain of lysine) increases, leading to non-specific conjugation.

  • Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH (above 7.5), the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid. This inactivates the maleimide group, preventing it from reacting with the target thiol.

Q3: My protein has disulfide bonds. How should I prepare it for conjugation?

Disulfide bonds must be reduced to free sulfhydryl groups before conjugation, as disulfides do not react with maleimides. This is typically done using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it is stable, odorless, and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation, for example, by using a desalting column.

Q4: How should I store this compound?

This compound and other maleimide reagents are moisture-sensitive. For long-term storage, it is best to store the solid reagent at -20°C, protected from moisture. For solutions, dissolve the maleimide in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C. Aqueous solutions should be prepared fresh before each use to avoid hydrolysis.

Q5: What is the recommended molar ratio of this compound to my thiol-containing molecule?

A 10- to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion. However, the optimal ratio should be determined empirically for your specific application to achieve the desired degree of labeling and avoid excess unreacted reagent.

Q6: How can I purify my final conjugate?

Several chromatographic techniques can be used to purify the PEGylated conjugate:

  • Size Exclusion Chromatography (SEC): This is effective for separating the larger conjugate from smaller molecules like unreacted linkers and quenching agents.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to separate PEGylated proteins from unreacted native proteins, as the PEG chain can shield surface charges.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity and can be a useful supplementary technique to IEX.

  • Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of peptides and small proteins and can be applied on an analytical scale for conjugate characterization.

Q7: How can I characterize my final conjugate?

Characterization of the final conjugate, especially in the context of Antibody-Drug Conjugates (ADCs), is crucial. Key parameters to analyze include:

  • Drug-to-Antibody Ratio (DAR): This represents the average number of drug-linker molecules conjugated to each antibody. A DAR between 2 and 4 is often considered optimal for ADC efficacy and safety.

  • Conjugation Site: Identifying where the linker is attached to the protein.

  • Purity and Heterogeneity: Assessing the presence of unreacted antibody, free drug-linker, and different conjugated species.

  • Stability: Evaluating the physical and chemical stability of the conjugate.

Experimental Protocols

General Protocol for Two-Step Protein Conjugation

This protocol describes a general two-step process where this compound is first reacted with an amine-containing protein, followed by conjugation to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Reducing Agent (if needed): TCEP solution

  • Quenching Reagent: e.g., L-cysteine or β-mercaptoethanol

  • Desalting column

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate the vial of this compound to room temperature before opening.

  • Dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.

  • Dissolve the amine-containing protein (Protein-NH2) in the degassed Conjugation Buffer at a concentration of 1-10 mg/mL.

Step 2: Activation of Amine-Containing Protein

  • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

Step 3: Removal of Excess Crosslinker

  • Remove the excess, unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.

Step 4: Preparation of Sulfhydryl-Containing Molecule

  • If the sulfhydryl-containing molecule (Molecule-SH) has disulfide bonds, reduce them by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature.

Step 5: Conjugation to Sulfhydryl-Containing Molecule

  • Combine the desalted, maleimide-activated Protein-NH2 with the Molecule-SH in a molar ratio that is consistent with the desired final conjugate.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 6: Quenching the Reaction

  • Add a quenching reagent (e.g., L-cysteine) to react with any remaining maleimide groups and stop the reaction.

Step 7: Purification of the Final Conjugate

  • Purify the final conjugate using an appropriate chromatographic method such as size exclusion chromatography (SEC) to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents (this compound in DMSO, Protein in Buffer) activation Activation Step (React Amine-Protein with this compound) prep_reagents->activation prep_thiol Prepare Thiol Molecule (Reduce Disulfides with TCEP if necessary) conjugation Conjugation Step (React Activated Protein with Thiol Molecule) prep_thiol->conjugation desalting Remove Excess Linker (Desalting Column) activation->desalting desalting->conjugation quenching Quench Reaction (Add L-cysteine) conjugation->quenching purification Purify Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterize Final Product (e.g., DAR, Purity) purification->characterization

Caption: A flowchart of the two-step conjugation process using this compound.

signaling_pathway Logical Flow for Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_maleimide Is the maleimide reagent active? start->check_maleimide check_thiol Are free thiols available for reaction? check_maleimide->check_thiol Yes sol_maleimide Solution: - Use fresh reagent - Prepare aqueous solution just before use - Store properly in anhydrous solvent check_maleimide->sol_maleimide No check_conditions Are reaction conditions optimal? check_thiol->check_conditions Yes sol_thiol Solution: - Reduce disulfide bonds (TCEP) - Degas buffers - Add EDTA check_thiol->sol_thiol No sol_conditions Solution: - Optimize pH (6.5-7.5) - Increase molar excess of maleimide - Adjust reaction time/temperature check_conditions->sol_conditions No end_node Improved Yield check_conditions->end_node Yes sol_maleimide->end_node sol_thiol->end_node sol_conditions->end_node

Caption: A decision tree for troubleshooting low yield in maleimide conjugation reactions.

References

Technical Support Center: Mal-amido-PEG7-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-amido-PEG7-acid for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] This range offers a good compromise between reaction efficiency and specificity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2]

Q2: What are the potential side reactions I should be aware of during the conjugation?

Several side reactions can occur:

  • Maleimide (B117702) Hydrolysis: Above pH 7.5, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[2][4][6] This hydrolysis is irreversible and will prevent conjugation with thiols.[2]

  • Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1][2][4]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, a side reaction leading to thiazine formation can occur, especially at neutral to basic pH.[7]

  • Retro-Michael Reaction: The formed thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation. This is a consideration for the stability of the final conjugate.[3][7]

Q3: My thiol-containing protein has disulfide bonds. What should I do before conjugation?

Disulfide bonds must be reduced to free the thiol groups for conjugation with the maleimide.[8] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent because it is effective over a wide pH range and does not contain thiols itself, meaning it does not need to be removed before adding the maleimide reagent.[1][9] DTT (dithiothreitol) can also be used, but being a thiol-containing compound, any excess must be removed prior to adding the maleimide reagent to prevent it from competing with your molecule of interest.[1]

Q4: How should I prepare and store my this compound?

It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use to minimize hydrolysis.[2] For storage, it is best to keep the compound in a dry, water-miscible solvent like DMSO or DMF at -20°C.[2][3] If short-term aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[1]

Q5: What is the purpose of the PEG7 spacer in this compound?

The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the solubility of the molecule in aqueous buffers.[10][11] This can be particularly beneficial when working with biomolecules that may have limited solubility. The PEG spacer can also reduce steric hindrance during the conjugation reaction.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of your reaction buffer may be too low, slowing down the reaction rate.[1]Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers like PBS, HEPES, or Tris within this range.[8][9]
Oxidized Thiols: The thiol groups on your molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[1][8]Reduce disulfide bonds using TCEP or DTT. If using DTT, ensure its complete removal before adding the maleimide. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1]
Maleimide Hydrolysis: The maleimide group on the this compound may have hydrolyzed due to high pH or prolonged storage in aqueous solution.[2][6]Prepare fresh solutions of the maleimide reagent before each use. Avoid pH values above 7.5.[2]
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation.Use a molar excess of the this compound. A common starting point is a 10-20 fold molar excess for protein labeling.[1][9]
Poor Specificity (Reaction with other residues) High pH: The reaction pH is too high, leading to reactions with primary amines (e.g., lysine).[1][2]Lower the reaction pH to the recommended range of 6.5-7.5 to maintain selectivity for thiols.[2]
Formation of Unexpected Byproducts N-terminal Cysteine Reaction: If conjugating to an N-terminal cysteine, thiazine rearrangement can occur.[7]Consider performing the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[7]
Precipitation During Reaction Poor Solubility: One or both of your reactants may have limited solubility in the reaction buffer.The PEG7 spacer in this compound enhances water solubility.[10][11] However, if solubility issues persist, consider using a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.[8]

Quantitative Data Summary

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the reaction pH. The following table summarizes the key effects of pH on the reaction.

pH RangeEffect on Thiol ReactivityEffect on Maleimide Stability & Side ReactionsRecommendation
< 6.5 Reaction rate is significantly slower as the concentration of the reactive thiolate anion is low.[1]Maleimide group is relatively stable.Not recommended for efficient conjugation.
6.5 - 7.5 Optimal. The reaction is rapid and highly selective for thiol groups.[1][2][3][5] At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[1][2]Maleimide is sufficiently stable for the duration of a typical conjugation reaction.Highly Recommended for most applications.
> 7.5 Thiol reaction remains rapid.Increased rate of maleimide hydrolysis to an unreactive form.[2][6] Increased rate of reaction with primary amines (e.g., lysine), leading to loss of specificity.[1][2][4]Not recommended due to significant side reactions and loss of reagent.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general workflow. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific application.

1. Materials and Reagents:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing Agent (if necessary): TCEP solution.

  • Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355) solution.

  • Purification column (e.g., size-exclusion chromatography).

2. Procedure:

  • Protein Preparation (with Disulfide Reduction):

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If disulfide bonds are present, add TCEP to a final concentration of 10-50 mM.

    • Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.

    • Add the this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (e.g., cysteine or 2-mercaptoethanol) in a slight molar excess to the initial amount of maleimide reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis start Start: Thiol-containing Molecule reduce Disulfide Bond Reduction (if needed) with TCEP start->reduce Check for disulfides conjugate Add this compound (pH 6.5-7.5) reduce->conjugate quench Quench with excess thiol conjugate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Final Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

ph_impact cluster_ph Impact of pH on Maleimide Reactions cluster_low_ph pH < 6.5 cluster_optimal_ph pH 6.5 - 7.5 cluster_high_ph pH > 7.5 pH_node Reaction pH low_rate Slow Thiol Conjugation pH_node->low_rate Decreases rate optimal_rate Optimal Thiol Conjugation (High Specificity) pH_node->optimal_rate Optimal range hydrolysis Maleimide Hydrolysis (Inactive) pH_node->hydrolysis Increases rate amine_reaction Side Reaction with Amines pH_node->amine_reaction Increases rate

Caption: Logical relationship between pH and reaction outcomes.

References

Technical Support Center: Enhancing the Stability of Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of maleimide (B117702) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement strategies for more robust and reliable bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide conjugates?

Maleimide conjugates, while popular for their high reactivity and specificity towards thiols, can exhibit instability primarily through two mechanisms:

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is susceptible to a reversible retro-Michael reaction.[1][2][3] This can lead to deconjugation, where the conjugated molecule detaches from the protein. In a biological environment, the released maleimide can then react with other available thiols, such as glutathione (B108866) or albumin, leading to off-target effects.[1]

  • Hydrolysis of the Maleimide Ring: The maleimide ring itself can undergo hydrolysis, opening up to form a maleamic acid.[2] If this occurs before conjugation, the maleimide becomes unreactive towards thiols. While hydrolysis of the unreacted maleimide is undesirable, hydrolysis of the thiosuccinimide ring after conjugation is a key strategy to stabilize the conjugate.

Q2: How does post-conjugation hydrolysis improve stability?

Hydrolysis of the thiosuccinimide ring in the maleimide-thiol adduct opens the ring to form a stable succinamic acid thioether. This hydrolyzed product is resistant to the retro-Michael reaction, thus preventing deconjugation and improving the long-term stability of the conjugate, especially in vivo.

Q3: What are "Next-Generation Maleimides" (NGMs) and how do they enhance stability?

Next-Generation Maleimides (NGMs) are advanced reagents designed to overcome the stability limitations of traditional maleimides. A prominent example is the use of dihalomaleimides (e.g., dibromomaleimides - DBMs) for disulfide bond re-bridging. These reagents react with the two thiols generated from a reduced disulfide bond, creating a stable, re-bridged conjugate. The resulting conjugate is designed to undergo rapid hydrolysis to a stable maleamic acid form, locking the linkage in place.

Q4: What are self-hydrolyzing maleimides?

Self-hydrolyzing maleimides are engineered to have an internal catalytic group that accelerates the hydrolysis of the thiosuccinimide ring after conjugation. For instance, incorporating a basic amino group, such as in a diaminopropionic acid (DPR) scaffold, adjacent to the maleimide provides intramolecular catalysis for rapid ring hydrolysis at neutral pH. This leads to a stable conjugate without the need for prolonged incubation at high pH.

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

Potential Cause Recommended Solution
Maleimide Hydrolysis Prior to Conjugation Maleimides are susceptible to hydrolysis, especially at pH > 7.5. Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before use. Store maleimide reagents under dry conditions.
Incorrect Reaction pH The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide becomes more prone to hydrolysis and can react with amines (e.g., lysine (B10760008) residues).
Oxidized Thiols Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure that disulfide bonds in the protein are adequately reduced. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide. If using DTT (dithiothreitol), it must be removed post-reduction and prior to conjugation. Degassing buffers and adding a chelating agent like EDTA can help prevent re-oxidation.

Problem: Conjugate is unstable and loses its payload over time.

Potential Cause Recommended Solution
Retro-Michael Reaction (Deconjugation) This is a common issue with standard maleimide conjugates. To address this, promote the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation reaction. However, be mindful of the stability of your biomolecule at elevated pH.
Thiol Exchange with Other Molecules In biological media, the payload can be transferred to other thiols like glutathione. This is a consequence of the retro-Michael reaction. Stabilizing the conjugate through hydrolysis is the most effective way to prevent this.
Inefficient Hydrolysis of the Thiosuccinimide Ring For some standard maleimides, the rate of hydrolysis can be slow. Consider using a "self-hydrolyzing" maleimide or a next-generation maleimide (NGM) that is designed for rapid and efficient hydrolysis post-conjugation.

Data on Maleimide Conjugate Stability

The stability of maleimide conjugates is significantly influenced by the specific maleimide reagent used and the post-conjugation treatment.

Table 1: Comparison of Hydrolysis Half-lives for Different N-Substituted Maleimides and their Thiosuccinimide Adducts.

Maleimide/Adduct TypeConditionApproximate Half-lifeReference
DibromomaleimidepH 7.417.9 minutes
N-alkyl maleimide adductpH 7.4> 1 week
N-aminoethyl maleimide adductpH 7.4, 37°C~0.4 hours
Thiazine linkerPhysiological pHMarkedly slower degradation than thioether
Hydrolyzed maleimide adducts (SATEs)-> 2 years

Key Experimental Protocols

Protocol 1: General Maleimide Labeling of Protein Thiols

This protocol provides a general procedure for labeling proteins with maleimide-functionalized reagents.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable buffer at pH 6.5-7.5 (e.g., PBS, HEPES, or Tris).

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.

  • Maleimide Stock Solution Preparation:

    • Allow the vial of the maleimide reagent to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein. This ratio may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted maleimide using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Stabilization (Optional but Recommended):

    • To enhance stability, the pH of the purified conjugate solution can be raised to 8.0-9.0 for a defined period (e.g., several hours to overnight) to promote hydrolysis of the thiosuccinimide ring. The exact time and pH should be optimized to ensure the stability of the protein.

Protocol 2: Stability Assay for Maleimide Conjugates

This protocol can be used to assess the stability of your maleimide conjugate.

  • Incubation:

    • Incubate the purified conjugate in PBS (pH 7.4) at 37°C.

    • To simulate biological conditions, a competing thiol like glutathione (1-5 mM) can be added.

  • Time Points:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Quenching:

    • Stop the reaction by adding an acid, such as trifluoroacetic acid (TFA).

  • Analysis:

    • Analyze the samples by a suitable method such as HPLC, mass spectrometry, or SDS-PAGE to quantify the amount of intact conjugate remaining over time.

Visualizing Stability Strategies

The following diagrams illustrate the key chemical pathways and strategies discussed.

Maleimide_Instability cluster_reaction Thiol-Maleimide Reaction cluster_instability Instability Pathways cluster_stability Stabilization Pathway Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Hydrolysis Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Thiol_Exchange Thiol Exchange Retro_Michael->Thiol_Exchange Stable_Adduct Succinamic Acid Thioether (Stable) Hydrolysis->Stable_Adduct

Caption: Instability and stabilization pathways of maleimide conjugates.

Experimental_Workflow Start Protein with Thiol(s) Reduction Disulfide Reduction (e.g., TCEP) Start->Reduction Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Stabilization Hydrolysis for Stabilization (Optional but Recommended) Purification->Stabilization Analysis Characterization and Stability Analysis Stabilization->Analysis End Stable Conjugate Analysis->End

Caption: General experimental workflow for creating stable maleimide conjugates.

References

Validation & Comparative

Characterization of Mal-amido-PEG7-acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is fundamental to ensuring their quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the characterization of biomolecules conjugated with Mal-amido-PEG7-acid. This discrete polyethylene (B3416737) glycol (dPEG®) linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, such as cysteine residues in peptides and proteins, and a terminal carboxylic acid for further functionalization. The monodisperse nature of the this compound linker (molecular weight: 548.59 g/mol ) allows for the production of more homogeneous conjugates compared to traditional polydisperse PEG reagents, simplifying analytical characterization.

Mass Spectrometry: The Gold Standard for In-Depth Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of this compound conjugates. It provides precise information on molecular weight, confirmation of successful conjugation, and can even pinpoint the site of modification. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).

Key Mass Spectrometry Approaches
  • MALDI-TOF MS: This technique is particularly effective for determining the molecular weight of the intact conjugate. It often generates singly charged ions, which simplifies the resulting mass spectrum and allows for a clear assessment of the mass shift upon conjugation.

  • Electrospray Ionization MS (ESI-MS): Frequently coupled with liquid chromatography (LC-MS), ESI-MS is well-suited for analyzing complex mixtures and provides a more automated workflow. It can reveal the distribution of different conjugated species. While ESI typically produces multiply charged ions, leading to more complex spectra, deconvolution algorithms can be used to determine the zero-charge mass of the analytes.

  • Tandem MS (MS/MS): To determine the precise location of the this compound modification, tandem mass spectrometry techniques like Collision-Induced Dissociation (CID) can be employed. By fragmenting the conjugated molecule and analyzing the resulting peptide fragments, the exact site of attachment can be identified.

Hypothetical Experimental Data for a this compound Conjugated Peptide

To illustrate the data obtained from mass spectrometry, consider a hypothetical cysteine-containing peptide, "Peptide-Cys," with a molecular weight of 2000.0 Da, conjugated with this compound (MW = 548.59 Da).

AnalysisExpected Mass (Da)Observed Mass (Da)Interpretation
Unconjugated Peptide-Cys2000.02000.2Mass of the starting peptide.
This compound Conjugate2548.592548.8Successful conjugation of one this compound linker.

Comparison with Alternative Characterization Techniques

While mass spectrometry provides the most detailed structural information, other techniques are essential for assessing purity, aggregation, and quantifying the extent of conjugation.

TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MALDI-TOF, ESI) Measures mass-to-charge ratio of ionized molecules.High accuracy and sensitivity; provides direct confirmation of conjugation and molecular weight. Can determine the site of conjugation (MS/MS).Can be sensitive to sample purity and complex mixtures may require chromatographic separation prior to analysis.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.Excellent for assessing purity, detecting aggregation, and separating conjugated from unconjugated species.Does not provide direct confirmation of conjugation or precise molecular weight.
Reversed-Phase Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Can resolve different conjugated species and assess purity.Retention time shifts provide indirect evidence of conjugation.
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Simple and rapid method for quantifying protein concentration. Can be used to estimate the degree of conjugation if the linker or payload has a unique chromophore.Indirect method for confirming conjugation; requires a chromophore for PEG quantification.

Experimental Protocols

LC-ESI-MS Protocol for a this compound Conjugated Peptide

Sample Preparation: Dissolve the conjugated peptide in 0.1% formic acid in a water/acetonitrile (50:50, v/v) solution to a final concentration of approximately 1 mg/mL.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI-Q-TOF):

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 300-2000.

Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate and any unconjugated species.

SEC-HPLC Protocol for Purity Assessment

Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1 mg/mL.

Chromatography:

  • Column: An SEC column appropriate for the molecular weight range of the conjugate.

  • Mobile Phase: Phosphate-buffered saline (pH 7.4).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

Data Analysis: Integrate the peak areas to determine the percentage of the monomeric conjugate, as well as the presence of any aggregates or fragments.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) utilizing a this compound linker.

ADC_Workflow Antibody Monoclonal Antibody (mAb) Reduction Reduction of Disulfide Bonds Antibody->Reduction Thiolated_mAb Thiolated mAb Reduction->Thiolated_mAb Conjugation Thiol-Maleimide Conjugation Thiolated_mAb->Conjugation PEG_Linker Mal-amido-PEG7-Drug PEG_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization Mass_Spec Mass Spectrometry (MALDI/ESI) Characterization->Mass_Spec HPLC HPLC (SEC/RP-HPLC) Characterization->HPLC UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis

Caption: Workflow for ADC Synthesis and Characterization.

Generalized ADC Mechanism of Action

This diagram outlines the general mechanism by which an antibody-drug conjugate exerts its cytotoxic effect on a target cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Microtubule Disruption or DNA Damage Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: General Mechanism of Action for an Antibody-Drug Conjugate.

A Researcher's Guide to Analytical Techniques for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics, offering targeted delivery of potent cytotoxic agents to cancer cells. However, their inherent complexity, arising from the conjugation of a small molecule drug to a large monoclonal antibody, presents significant analytical challenges. Comprehensive characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these promising therapies. This guide provides a comparative overview of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.

Key Quality Attributes of ADCs

The critical quality attributes (CQAs) of ADCs that require careful monitoring include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody. DAR is a critical parameter that directly impacts the ADC's potency and therapeutic window.

  • Drug Load Distribution: The distribution of ADC species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).

  • Aggregation: The formation of high-molecular-weight species, which can impact efficacy and immunogenicity.

  • Charge Variants: Variations in the ADC's surface charge, which can arise from the manufacturing process or degradation.

  • Higher-Order Structure: The three-dimensional conformation of the antibody, which is essential for its target-binding activity.

This guide will delve into the analytical techniques used to assess these CQAs.

Comparison of Analytical Techniques for ADC Characterization

A variety of analytical techniques are employed to characterize ADCs, each with its own strengths and limitations. The choice of technique often depends on the specific CQA being assessed and the properties of the ADC.

Analytical Technique Principle Key Applications for ADCs Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity under non-denaturing conditions.DAR determination, drug load distribution analysis of cysteine-linked ADCs.[1][2][3][4][5]Preserves native structure, good resolution of different drug-loaded species.[1][2][3]Not suitable for lysine-linked ADCs due to high heterogeneity, salt-based mobile phases are not directly compatible with MS.[6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.DAR determination of reduced ADCs, analysis of free drug and related impurities.[8][9][10]High resolution, compatible with MS.[10][11]Denaturing conditions can disrupt non-covalent interactions in cysteine-linked ADCs.[3]
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Aggregation analysis, detection of high and low molecular weight species.[12][13][14][15][16]Simple and robust method for size variant analysis.Potential for non-specific interactions between hydrophobic ADCs and the stationary phase, which may require mobile phase optimization.[13][15]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Charge variant analysis.[17]Can provide high-resolution separation of charge variants.Separation can be influenced by the conjugated linker-drug, making method development challenging.[17]
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact proteins and complexes under non-denaturing conditions.Intact mass analysis, DAR determination, and drug load distribution of both cysteine- and lysine-linked ADCs.[18][19][20][21][22]Provides direct mass measurement, preserving non-covalent interactions.[18][19][20][21]Ionization efficiency can vary between different DAR species, potentially affecting quantitation.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection capabilities of MS.A versatile tool for various ADC characterization needs, including DAR analysis, peptide mapping to identify conjugation sites, and impurity analysis.[11]High sensitivity and specificity.
Imaged Capillary Isoelectric Focusing (iCIEF) Separates molecules based on their isoelectric point (pI) in a capillary.Charge variant analysis.[23][24][25][26][27][28]High resolution and reproducibility for charge heterogeneity analysis.[28]Can be challenging for high DAR ADCs due to increased hydrophobicity and potential instability.[27]
UV-Vis Spectroscopy Measures the absorbance of light by a sample.A simple and rapid method for determining the average DAR.[7][8][][30][31]Quick and straightforward.Provides only the average DAR and no information on drug load distribution; can be affected by the presence of free drug.[8]
Microfluidic Modulation Spectroscopy (MMS) A novel infrared spectroscopy technique for characterizing protein secondary structure.Assessment of higher-order structure and conformational stability.[32][33][34]High sensitivity and can be used with a wide range of formulations without dilution.[32][33]Primarily focused on secondary structure and does not provide information on other CQAs like DAR or aggregation.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

Objective: To determine the drug-to-antibody ratio and drug load distribution of a cysteine-linked ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).

  • Calculate the relative percentage of each species by integrating the peak areas.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each DAR species × DAR value) / 100

Reversed-Phase HPLC (RP-HPLC) for Reduced ADC Analysis

Objective: To determine the DAR of an ADC by analyzing its reduced light and heavy chains.

Materials:

  • RP-HPLC column (e.g., Agilent PLRP-S)

  • UHPLC system with UV detector and Q-TOF mass spectrometer

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • ADC sample

Procedure:

  • Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reduced ADC sample.

  • Elute the chains using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm and acquire mass spectra.

  • Identify peaks corresponding to the light chain, heavy chain, and their drug-conjugated forms.

  • Calculate the average DAR based on the relative peak areas and the number of drugs attached to each chain, as confirmed by mass spectrometry.[11]

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of aggregates in an ADC sample.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • Bio-inert HPLC system with UV detector

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a known amount of the ADC sample.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to aggregates (eluting earlier) and the monomer (main peak).

  • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100.

Visualizing ADC Characterization Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows for ADC characterization.

ADC_DAR_Analysis_Workflow cluster_hic HIC Workflow cluster_rphplc RP-HPLC Workflow cluster_nativems Native MS Workflow HIC_Sample ADC Sample HIC_Column HIC Column HIC_Sample->HIC_Column HIC_UV UV Detector HIC_Column->HIC_UV HIC_DAR DAR Profile HIC_UV->HIC_DAR RP_Sample ADC Sample RP_Reduce Reduction (DTT) RP_Sample->RP_Reduce RP_Column RP-HPLC Column RP_Reduce->RP_Column RP_UVMS UV & MS Detector RP_Column->RP_UVMS RP_DAR DAR Calculation RP_UVMS->RP_DAR MS_Sample ADC Sample MS_SEC SEC (Desalting) MS_Sample->MS_SEC MS_ESI Native ESI-MS MS_SEC->MS_ESI MS_DAR Intact Mass & DAR MS_ESI->MS_DAR

workflows for Drug-to-Antibody Ratio (DAR) analysis.

ADC_Aggregation_Analysis_Workflow cluster_sec SEC Workflow SEC_Sample ADC Sample SEC_Column SEC Column SEC_Sample->SEC_Column SEC_Detector UV/MALS/DLS Detector SEC_Column->SEC_Detector SEC_Analysis Aggregation & Size Variant Analysis SEC_Detector->SEC_Analysis

Workflow for ADC aggregation analysis.

ADC_Charge_Variant_Analysis_Workflow cluster_icief iCIEF Workflow iCIEF_Sample ADC Sample iCIEF_Capillary Capillary with Ampholytes iCIEF_Sample->iCIEF_Capillary iCIEF_Focusing Isoelectric Focusing iCIEF_Capillary->iCIEF_Focusing iCIEF_Detection UV/MS Detection iCIEF_Focusing->iCIEF_Detection iCIEF_Analysis Charge Heterogeneity Profile iCIEF_Detection->iCIEF_Analysis

References

A Head-to-Head Comparison: Mal-amido-PEG7-acid Versus Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, directly impacting the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of Mal-amido-PEG7-acid with other common polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data to inform the selection process for applications such as antibody-drug conjugates (ADCs) and other targeted therapeutics.

This compound is a heterobifunctional linker featuring a maleimide (B117702) group for specific reaction with thiols (sulfhydryl groups) and a terminal carboxylic acid for conjugation to amines.[1][2] The discrete PEG7 chain enhances aqueous solubility and provides a defined spacer arm between the conjugated molecules.[2] This guide will compare its performance characteristics against other classes of PEG linkers, focusing on key parameters such as stability, reactivity, and the impact of PEG chain length on the overall performance of the bioconjugate.

Comparative Analysis of Linker Performance

The selection of a PEG linker is often a trade-off between stability, reactivity, and the desired pharmacokinetic properties of the bioconjugate. The following tables summarize quantitative data from various studies to highlight these differences.

Table 1: Impact of Linker Type on Conjugate Stability

The stability of the bond formed between the linker and the biomolecule is crucial, particularly for ADCs, to prevent premature release of the payload in circulation. The maleimide-thiol linkage, while widely used, is susceptible to a retro-Michael reaction, leading to deconjugation.[3][4]

Linker TypeLinkage FormedStability ConditionRemaining ConjugateKey Findings
Maleimide-PEG Thioether1 mM Glutathione, 37°C, 7 days~70%Susceptible to thiol exchange via retro-Michael reaction.[4][5]
Mono-sulfone-PEG Thioether1 mM Glutathione, 37°C, 7 days>95%Significantly more stable than the maleimide-PEG conjugate.[5]
N-Aryl Maleimide Thioether (hydrolyzed)Not specifiedNot specifiedN-aryl substitution promotes rapid hydrolysis of the succinimide (B58015) ring, leading to a highly stable, ring-opened structure resistant to retro-Michael reaction.[3]
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy

The length of the PEG chain has a profound impact on the physicochemical properties of the bioconjugate, influencing its solubility, plasma half-life, and ultimately, its therapeutic efficacy.[6][7]

PEG Linker LengthPlasma ClearanceIn Vivo Efficacy (Tumor Growth Inhibition)In Vitro Cytotoxicity
Non-PEGylatedHighLowHigh
Short (e.g., PEG2, PEG4)ModerateModerateHigh
Medium (e.g., PEG7, PEG8) Low High Moderate to High
Long (e.g., PEG12, PEG24)LowHighMay be reduced

Visualizing Key Concepts in Bioconjugation

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_workflow Comparative ADC Experimental Workflow A Antibody Reduction B Linker-Payload Conjugation A->B C Purification (e.g., SEC) B->C D Characterization (e.g., DAR) C->D E In Vitro Cytotoxicity Assay D->E F Pharmacokinetic Study D->F G In Vivo Efficacy Study D->G cluster_stability Maleimide-Thiol Conjugate Stability Pathways Start Maleimide-Thiol Adduct Retro Retro-Michael Reaction (Deconjugation) Start->Retro Reversible Hydrolysis Hydrolysis (Stabilization) Start->Hydrolysis Irreversible Unstable Unstable Conjugate Retro->Unstable Stable Stable Ring-Opened Conjugate Hydrolysis->Stable

References

A Head-to-Head Comparison: Mal-amido-PEG7-acid vs. Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent attachment of molecules to biological entities is paramount. This guide provides an in-depth, objective comparison of two prominent bioconjugation strategies: the use of Mal-amido-PEG7-acid, a thiol-reactive reagent, and the versatile "click chemistry" platforms. This comparison is supported by experimental data to inform the selection of the most appropriate method for your research and development needs.

The choice of conjugation chemistry is a critical decision in the development of antibody-drug conjugates (ADCs), PEGylated proteins, fluorescently labeled probes, and other targeted therapeutics. The stability, specificity, and efficiency of the linkage directly impact the efficacy, safety, and overall performance of the resulting bioconjugate.

At a Glance: Key Performance Metrics

FeatureThis compound (Maleimide-Thiol Chemistry)Click Chemistry (CuAAC & SPAAC)
Reaction Mechanism Michael addition between a maleimide (B117702) and a thiol.Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition.
Specificity Highly specific for thiols (cysteine residues) at pH 6.5-7.5.[1][2]Bioorthogonal; azides and alkynes are absent in native biological systems, ensuring high specificity.[3]
Reaction Kinetics Fast, often complete within 1-2 hours at room temperature.CuAAC is very fast; SPAAC is generally slower but still efficient.[4][5]
Stoichiometry Can lead to heterogeneous products with variable drug-to-antibody ratios (DARs).[6][7]Enables precise control over stoichiometry, leading to homogenous conjugates with a defined DAR.[6][7]
Linkage Stability The resulting thiosuccinimide linkage is susceptible to retro-Michael addition and thiol exchange in the presence of endogenous thiols like glutathione (B108866), potentially leading to premature payload release.[2][8][9]The triazole linkage formed is highly stable and resistant to cleavage under physiological conditions.[10]
Biocompatibility Generally good, but the instability of the linkage can lead to off-target toxicity.[8]SPAAC is highly biocompatible as it avoids the use of a toxic copper catalyst.[11] CuAAC requires a copper catalyst, which can be cytotoxic, but advancements in ligands and protocols have mitigated this concern.[12]
Ease of Use Relatively straightforward one-step reaction.Requires the introduction of azide (B81097) or alkyne handles onto the biomolecules prior to conjugation.[10]

Visualizing the Chemistries: Reaction Mechanisms

The fundamental differences in the reaction pathways of maleimide-thiol chemistry and click chemistry are visualized below.

G Maleimide-Thiol Conjugation vs. Click Chemistry cluster_0 Maleimide-Thiol Conjugation cluster_1 Click Chemistry (SPAAC Example) Mal Maleimide (e.g., this compound) Adduct Thiosuccinimide Adduct (Potentially Unstable) Mal->Adduct Michael Addition (pH 6.5-7.5) Thiol Thiol (-SH on protein) Thiol->Adduct Exchange Thiol Exchange (e.g., with Glutathione) Adduct->Exchange Retro-Michael Reaction Azide Azide (-N3 on protein) Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted Cycloaddition DBCO Cyclooctyne (DBCO) DBCO->Triazole

Caption: Reaction schemes for Maleimide-Thiol and Click Chemistry.

Delving Deeper: A Head-to-Head Comparison

Reaction Efficiency and Stoichiometry

A significant advantage of click chemistry is the ability to achieve a more homogenous product with a defined stoichiometry. In a head-to-head comparison of maleimide-thiol coupling and click chemistry for the conjugation of VHHs (nanobodies), click chemistry demonstrated a clear one-to-one stoichiometry, whereas maleimide-thiol conjugation resulted in multiple reaction products.[6][7] This is a critical consideration in the manufacturing of therapeutic conjugates, where a well-defined drug-to-antibody ratio (DAR) is essential for consistent efficacy and safety.

Conjugation MethodStoichiometryReference
Maleimide-Thiol1-4 molecules per VHH[6]
Click Chemistry1 molecule per VHH[6]
Linkage Stability: A Critical Determinant of In Vivo Performance

The stability of the covalent linkage is arguably one of the most critical factors for bioconjugates intended for in vivo applications. The thiosuccinimide bond formed through maleimide-thiol conjugation is known to be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of endogenous thiols like glutathione.[2][8][9] This can lead to premature cleavage of the conjugated molecule, resulting in off-target toxicity and reduced therapeutic efficacy.

In contrast, the triazole ring formed via azide-alkyne cycloaddition is exceptionally stable under a wide range of physiological conditions, including exposure to enzymatic degradation, and varying pH.[10] This enhanced stability ensures that the payload remains attached to the biomolecule until it reaches its target. Studies have shown that the half-life of maleimide-thiol conjugates in the presence of glutathione can be as low as 20-80 hours, whereas the triazole linkage is considered essentially inert.[13]

Experimental Protocols

To provide a practical understanding, detailed experimental workflows for both bioconjugation methods are outlined below.

Experimental Workflow: Maleimide-Thiol vs. Click Chemistry

G Comparative Experimental Workflow cluster_0 Maleimide-Thiol Conjugation cluster_1 Click Chemistry (SPAAC) P1 1. Prepare Thiolated Protein (Reduce disulfides if necessary) P3 3. React Protein and Maleimide (pH 6.5-7.5, RT, 1-2h) P1->P3 P2 2. Dissolve this compound in organic solvent (e.g., DMSO) P2->P3 P4 4. Purify Conjugate (e.g., SEC, Dialysis) P3->P4 C1 1. Introduce Azide Handle onto Protein C3 3. React Azide-Protein and DBCO (Aqueous buffer, RT, 2-12h) C1->C3 C2 2. Prepare DBCO-containing reagent C2->C3 C4 4. Purify Conjugate (e.g., SEC, Dialysis) C3->C4

Caption: Step-by-step workflow comparison.

Protocol 1: Bioconjugation with this compound

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Anhydrous DMSO

  • Reducing agent (e.g., TCEP, if needed)

  • Purification system (e.g., size-exclusion chromatography column)

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column equilibrated with the reaction buffer. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted maleimide reagent and purify the conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm conjugation and determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized protein

  • DBCO-containing reagent (e.g., DBCO-PEG-NHS ester to be conjugated to a payload)

  • Reaction Buffer: PBS, pH 7.4 (azide-free)

  • Purification system (e.g., SEC column)

Methodology:

  • Preparation of Reactants:

    • Prepare the azide-functionalized protein in the reaction buffer.

    • Dissolve the DBCO-containing reagent in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 2- to 4-fold molar excess of the DBCO reagent to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[14]

  • Purification: Purify the conjugate to remove unreacted DBCO reagent using SEC or another appropriate chromatographic method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and determine the degree of labeling by methods appropriate for the conjugated molecule.

Protocol 3: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the reaction buffer. A 2- to 10-fold molar excess of the alkyne probe over the protein is recommended.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Initiation of Reaction: Add the catalyst premix to the protein-alkyne mixture. Then, add the sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the conjugate using SEC or dialysis to remove excess reagents and the catalyst.

  • Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE and mass spectrometry.

Conclusion and Recommendations

Both this compound (representing maleimide-thiol chemistry) and click chemistry are powerful tools for bioconjugation. The optimal choice depends on the specific requirements of the application.

  • This compound is a suitable choice for applications where a straightforward, one-step conjugation is desired and where the potential instability of the thiosuccinimide linkage is not a major concern, for example, in some in vitro applications or for conjugates with a short in vivo half-life.

  • Click chemistry , particularly the copper-free SPAAC reaction, is the superior choice for applications demanding high stability, precise stoichiometric control, and biocompatibility, such as the development of therapeutic antibody-drug conjugates for in vivo use.[7] The bioorthogonality of the reaction minimizes off-target reactions, leading to cleaner products and more reliable performance. While it requires the initial introduction of an azide or alkyne handle, the resulting stable and well-defined conjugate often justifies the additional step.

For drug development professionals, the move towards more homogenous and stable bioconjugates favors the adoption of click chemistry to ensure product consistency, safety, and efficacy.

References

A Comparative Guide to HPLC Analysis of Mal-amido-PEG7-acid Conjugation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is critical for ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Mal-amido-PEG7-acid, to proteins and peptides is a widely adopted strategy to enhance their therapeutic properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound conjugation products, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound Conjugation Analysis

This compound is a heterobifunctional linker featuring a maleimide (B117702) group for selective conjugation to thiol groups (e.g., cysteine residues in proteins) and a terminal carboxylic acid for further functionalization. The discrete length of the PEG chain (n=7) offers the advantage of producing more homogeneous conjugates compared to traditional polydisperse PEG reagents.[1][2] Accurate and robust analytical methods are paramount to characterize the resulting conjugates, quantify the extent of PEGylation, and identify any impurities or byproducts.

HPLC is a cornerstone technique for the analysis of such conjugation products.[3] The primary modes of HPLC employed are Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC). Each method offers distinct advantages and provides complementary information regarding the conjugate.

High-Performance Liquid Chromatography (HPLC) Techniques

Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic volume in solution. It is a powerful tool for identifying the formation of higher molecular weight conjugates and detecting the presence of aggregates, which is a critical quality attribute for therapeutic proteins.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4] This technique is highly effective in resolving different PEGylated species from the unconjugated biomolecule and can often separate species with different numbers of PEG chains attached (mono-, di-, etc.).

Alternative and Complementary Analytical Methods

While HPLC is a primary tool, a multi-faceted analytical approach is often necessary for comprehensive characterization.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are invaluable for confirming the molecular weight of the conjugate and determining the degree of PEGylation. Coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and mass identification in a single analysis.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of molecules in a solution and can be employed to assess the hydrodynamic radius of the PEGylated protein and detect aggregation.

Comparative Analysis of Analytical Techniques

Technique Principle Information Provided Advantages Limitations
SEC-HPLC Separation by hydrodynamic volumeAggregation, fragmentation, separation of conjugate from unconjugated moleculeNon-denaturing, good for aggregate detectionLimited resolution for species with similar sizes
RP-HPLC Separation by hydrophobicityPurity, quantification of different PEGylated species, separation of isomersHigh resolution, sensitive to small changes in structureCan be denaturing, requires method development for each molecule
LC-MS Separation coupled with mass determinationMolecular weight confirmation, identification of impurities and byproductsHigh specificity and sensitivity, detailed structural informationComplex instrumentation and data analysis
MALDI-TOF MS Mass determination of ionized moleculesAverage molecular weight, degree of PEGylationHigh mass range, tolerant to some buffers and saltsLower resolution than ESI-MS, potential for fragmentation
DLS Measurement of light scattering fluctuationsHydrodynamic radius, size distribution, aggregationNon-invasive, rapidLow resolution, sensitive to dust and contaminants

Experimental Protocols

General Protocol for this compound Conjugation
  • Preparation of Thiol-Containing Molecule: If the protein or peptide does not have a free thiol group, it may need to be reduced. Dissolve the molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5). For reduction of disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.

  • Preparation of Maleimide Solution: Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted maleimide and byproducts using methods such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.

SEC-HPLC Protocol
  • Column: A silica-based column with a pore size appropriate for the molecular weight range of the protein and its conjugate.

  • Mobile Phase: A buffer that maintains the native structure of the protein, typically a phosphate or Tris-based buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm for proteins.

  • Sample Preparation: Dilute the purified conjugate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Data Analysis: Integrate the peak areas to quantify the monomeric conjugate, aggregates, and any fragments.

RP-HPLC Protocol
  • Column: A C4 or C18 reversed-phase column is commonly used for protein analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a high percentage (e.g., 95%) over a defined time (e.g., 20-30 minutes). The optimal gradient will depend on the hydrophobicity of the protein and its conjugate.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 45-60°C) can improve peak shape for large proteins.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Data Analysis: Integrate peak areas to determine the relative amounts of unconjugated protein, mono-PEGylated, and other species.

Visualization of Workflows

HPLC_Analysis_Workflow cluster_conjugation Conjugation & Purification cluster_analysis Analytical Methods Protein Thiol-containing Protein/Peptide Reaction Conjugation Reaction Protein->Reaction PEG This compound PEG->Reaction Purification Purification Reaction->Purification SEC_HPLC SEC-HPLC Purification->SEC_HPLC Aggregation Analysis RP_HPLC RP-HPLC Purification->RP_HPLC Purity & PEGylation Species LC_MS LC-MS Purification->LC_MS Molecular Weight Confirmation DLS DLS Purification->DLS Size Distribution Data_Analysis Data Interpretation & Reporting SEC_HPLC->Data_Analysis RP_HPLC->Data_Analysis LC_MS->Data_Analysis DLS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound conjugation products.

HPLC_Method_Selection Start Analytical Goal Goal_Aggregate Assess Aggregation? Start->Goal_Aggregate Goal_Purity Determine Purity & PEGylation Species? Start->Goal_Purity Goal_MW Confirm Molecular Weight? Start->Goal_MW SEC Use SEC-HPLC Goal_Aggregate->SEC Yes RP Use RP-HPLC Goal_Purity->RP Yes MS Use Mass Spectrometry (LC-MS or MALDI-TOF) Goal_MW->MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Next-Generation Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. While maleimide-based chemistry has long been a workhorse for thiol-specific bioconjugation, its limitations, particularly the instability of the resulting thioether bond, have spurred the development of robust and versatile alternatives. This guide provides an objective comparison of next-generation bioconjugation strategies, supported by experimental data, to empower informed decisions in the design of stable and effective bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs).

The Achilles' heel of the traditional maleimide-thiol reaction is the susceptibility of the resulting succinimide (B58015) ring to hydrolysis and, more critically, to a retro-Michael reaction.[1][2] This reversal can lead to deconjugation or the transfer of the payload to other thiol-containing molecules in a biological milieu, such as albumin, compromising the efficacy and potentially leading to off-target toxicity.[3][4] To address these stability concerns, a new generation of chemical and enzymatic ligation techniques has emerged, offering superior stability, faster kinetics, and greater specificity.

Quantitative Comparison of Bioconjugation Chemistries

The selection of a bioconjugation strategy hinges on a balance of factors including reaction speed, efficiency, and the stability of the final conjugate under physiological conditions. The following tables provide a quantitative comparison of maleimide (B117702) chemistry with leading alternatives.

Table 1: Reaction Kinetics and Conditions

Bioconjugation ChemistryTarget Residue(s)Typical Reaction ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Yield
Thiol-Maleimide CysteinepH 6.5-7.5, Room Temp, 1-2 h~10² - 10³>90%
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097), Alkyne (genetically encoded or chemically introduced)pH 7.4, Room Temp, 1-18 h~10⁻¹ - 10¹ (DBCO/azide)>90%
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine, Strained Alkenes (e.g., TCO)pH 7.4, Room Temp, <1 hUp to 10⁶>95%
Sortase-Mediated Ligation (SML) C-terminal LPXTG motif, N-terminal Glycine (B1666218)pH 7.5, 37°C, 1-4 hEnzyme-dependent>90%

Table 2: Conjugate Stability

Linkage TypeFormed ByStability in Human Serum/PlasmaKey Stability Features
Thiosuccinimide Thiol-MaleimideModerate (t½ ≈ 50% loss after 7 days)[5]Prone to retro-Michael addition and thiol exchange.[1][4]
Triazole SPAACHighHighly stable, inert linkage.[6]
Dihydropyridazine IEDDAHighStable, irreversible linkage.
Peptide Bond Sortase-Mediated LigationHighNative peptide bond, stable in vivo.
Thioether (from Vinyl Sulfone) Thiol-Vinyl SulfoneHighStable, irreversible thioether bond.[2]
Hydrolyzed Thiosuccinimide N-Aryl MaleimidesHighRing-opened structure prevents retro-Michael addition.[7]

In-Depth Look at Alternative Chemistries

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a cornerstone of "click chemistry," involving the reaction of a strained alkyne (such as dibenzocyclooctyne, DBCO) with an azide to form a stable triazole linkage.[6] This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[8] The key advantage of SPAAC is the elimination of the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[6]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody with Azide Handle Mix Mix Antibody and DBCO-Drug in PBS (pH 7.4) Antibody->Mix DBCO_Drug DBCO-Drug Linker DBCO_Drug->Mix Purify Purify by Size-Exclusion Chromatography Mix->Purify Incubate 1-18h Room Temp Analyze Analyze DAR by UV-Vis or Mass Spec Purify->Analyze

SPAAC Experimental Workflow
Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful bioorthogonal ligation that boasts exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[9][10] This cycloaddition occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[11] The reaction is highly specific and proceeds rapidly at low concentrations, making it ideal for in vivo imaging and pre-targeted drug delivery.[9][11]

IEDDA_Pretargeting cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Payload Delivery Antibody_TCO Antibody-TCO Conjugate (Administered First) Tumor_Cell Tumor Cell with Target Antigen Antibody_TCO->Tumor_Cell Binds to Antigen IEDDA_Reaction IEDDA Reaction at Tumor Site Tumor_Cell->IEDDA_Reaction Localized TCO Tetrazine_Drug Tetrazine-Drug (Administered Later) Tetrazine_Drug->IEDDA_Reaction Rapid Ligation Internalization Internalization and Payload Release IEDDA_Reaction->Internalization Cell_Death Tumor Cell Death Internalization->Cell_Death

IEDDA Pre-targeting Strategy
Enzyme-Mediated Ligation

Enzymatic methods offer exquisite site-specificity, often targeting specific amino acid sequences, which can lead to highly homogeneous bioconjugates.[12] Sortase-mediated ligation (SML) is a prominent example, utilizing the transpeptidase Sortase A to ligate a protein containing a C-terminal LPXTG motif to another molecule bearing an N-terminal glycine.[13][14] This results in the formation of a native peptide bond, ensuring high stability.[12]

SML_Logic Protein Protein of Interest LPXTG SortaseA Sortase A Protein:c->SortaseA Payload GGG... Payload Payload:g->SortaseA Conjugate Protein of Interest L P X T - G G G... Payload SortaseA->Conjugate Forms Peptide Bond

Mechanism of Sortase-Mediated Ligation

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add an excess of the quenching reagent (e.g., 100-fold molar excess of free cysteine) to react with any unreacted maleimide.

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[15][16][17]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized molecule.[18][19][20]

Materials:

  • Azide-modified protein (1-10 mg/mL)

  • DBCO-functionalized molecule (10 mM stock in DMSO)

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: Combine the azide-modified protein and the DBCO-functionalized molecule in the reaction buffer. A 3-10 fold molar excess of the DBCO reagent is typically used.

  • Incubation: Incubate the reaction mixture for 1-18 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification: Purify the conjugate using a suitable chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted DBCO-molecule.

  • Characterization: Analyze the final conjugate to determine the DOL.

General Protocol for Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This protocol describes the conjugation of a TCO-modified protein with a tetrazine-labeled molecule.[11]

Materials:

  • TCO-modified protein (1-10 mg/mL)

  • Tetrazine-labeled molecule (1 mM stock in DMSO)

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reaction Setup: Add a 1.5-5 fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein in the reaction buffer.

  • Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.

  • Purification: Purify the conjugate to remove excess tetrazine reagent.

  • Characterization: Characterize the conjugate for DOL.

General Protocol for Sortase-Mediated Ligation (SML)

This protocol outlines the ligation of a protein with a C-terminal LPXTG motif to a molecule with an N-terminal glycine.[13][21][22]

Materials:

  • LPXTG-tagged protein

  • N-terminal glycine-containing molecule

  • Sortase A enzyme

  • Reaction Buffer: Tris buffer, pH 7.5, containing CaCl₂.

Procedure:

  • Reaction Setup: Combine the LPXTG-tagged protein, a molar excess of the N-terminal glycine molecule, and Sortase A in the reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1-4 hours.

  • Purification: Purify the resulting conjugate. If the Sortase A is His-tagged, it can be removed using Ni-NTA resin.

  • Characterization: Verify the ligation product by SDS-PAGE and mass spectrometry.

Conclusion

The field of bioconjugation has moved significantly beyond the traditional thiol-maleimide reaction. The alternatives presented here—SPAAC, IEDDA, and enzyme-mediated ligations—offer researchers a powerful toolkit to create more stable, homogeneous, and effective bioconjugates. The choice of conjugation chemistry should be guided by the specific application, the nature of the biomolecule, and the desired properties of the final product. By leveraging these advanced techniques, scientists and drug developers can push the boundaries of diagnostics, therapeutics, and materials science.

References

Navigating the Maze of Bioconjugation: A Comparative Guide to the In Vivo Stability of Mal-amido-PEG7-acid and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. The Mal-amido-PEG7-acid linker, a popular choice for its hydrophilic properties and reactive maleimide (B117702) group, faces challenges with in vivo stability. This guide provides an objective comparison of its performance against other linker technologies, supported by experimental data and detailed protocols, to inform the selection of the most robust conjugation strategies.

The Achilles' heel of traditional maleimide linkers lies in the reversibility of the thiol-maleimide conjugation, which can lead to premature drug release through a retro-Michael reaction.[1][2][3] In the thiol-rich environment of the bloodstream, this can result in off-target toxicity and a diminished therapeutic window.[4] The this compound linker, while benefiting from the polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and improves pharmacokinetics, is not immune to this inherent instability.[]

However, the field has evolved, with innovative strategies emerging to bolster linker stability. A key approach is the hydrolysis of the thiosuccinimide ring formed after conjugation. This ring-opening creates a stable succinamic acid derivative that is resistant to the retro-Michael reaction. Furthermore, next-generation maleimide-based linkers and alternative conjugation chemistries have been developed to offer more durable bioconjugates.

Comparative Stability of Linker Chemistries

The choice of linker chemistry has a profound impact on the in vivo stability of an ADC. The following table summarizes the stability characteristics of various linker types based on available data.

Linker ChemistryBond TypeIn Vivo StabilityKey Considerations
N-Alkyl Maleimide (e.g., this compound) Thioether (succinimide ring)ModerateProne to retro-Michael addition and thiol exchange, leading to premature payload release.
"Self-Hydrolyzing" Maleimide Thioether (hydrolyzed succinimide (B58015) ring)HighThe succinimide ring is engineered to undergo rapid hydrolysis post-conjugation, leading to a more stable structure.
N-Aryl Maleimide Thioether (hydrolyzed succinimide ring)HighThe aryl substituent accelerates the rate of hydrolysis of the thiosuccinimide ring, enhancing stability.
Vinyl Sulfone ThioetherHighForms a stable, irreversible thioether bond with thiols.
Thiol-yne (Click Chemistry) ThioetherVery HighForms a highly stable and irreversible thioether linkage.
Thiazine Linker (N-terminal Cysteine) ThiazineHighFormed via rearrangement of an N-terminal cysteine-maleimide conjugate, showing increased stability and reduced thiol exchange.

Experimental Protocols for Assessing In Vivo Stability

A robust assessment of linker stability is crucial for the preclinical development of ADCs. Below is a generalized protocol for evaluating the in vivo stability of a maleimide-based ADC.

Objective: To determine the in vivo stability of an ADC by monitoring the level of conjugated payload over time in plasma.

Materials:

  • Antibody-drug conjugate (ADC) with a this compound linker

  • Control ADC with a more stable linker (e.g., self-hydrolyzing maleimide or vinyl sulfone)

  • Research animals (e.g., mice or rats)

  • Plasma collection supplies (e.g., anticoagulant tubes)

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of animals.

  • Plasma Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to isolate plasma.

  • Sample Analysis:

    • Quantification of Total Antibody: Use an ELISA to measure the concentration of the total antibody in the plasma samples. This provides a measure of the ADC's clearance.

    • Quantification of Conjugated Payload: Employ a method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the payload still attached to the antibody. This can be achieved by affinity capture of the ADC followed by release and quantification of the payload.

  • Data Analysis:

    • Calculate the drug-to-antibody ratio (DAR) at each time point by dividing the concentration of the conjugated payload by the concentration of the total antibody.

    • Plot the DAR over time to visualize the rate of drug deconjugation.

    • Compare the stability profiles of the different ADCs to assess the relative in vivo stability of the linkers.

Visualizing Linker Stability and Experimental Workflows

To better understand the chemical processes and experimental designs involved in assessing linker stability, the following diagrams are provided.

Instability of Maleimide-Thiol Conjugates cluster_reaction Retro-Michael Reaction Antibody-Thiol Antibody-Thiol Thiol-Maleimide_Adduct Thiol-Maleimide Adduct (ADC) Antibody-Thiol->Thiol-Maleimide_Adduct Conjugation Maleimide-Linker-Drug Maleimide-Linker-Drug Maleimide-Linker-Drug->Thiol-Maleimide_Adduct Endogenous_Thiol Endogenous Thiol (e.g., Glutathione, Albumin) Thiol-Maleimide_Adduct->Endogenous_Thiol Deconjugated_Antibody Deconjugated Antibody Thiol-Maleimide_Adduct->Deconjugated_Antibody Retro-Michael Addition Transferred_Drug Transferred Drug-Linker Endogenous_Thiol->Transferred_Drug Thiol Exchange

Caption: Retro-Michael reaction leading to in vivo instability of maleimide-thiol conjugates.

Stabilization of Maleimide-Thiol Conjugates via Hydrolysis cluster_stabilization Succinimide Ring Hydrolysis cluster_outcome Resistance to Instability Thiol-Maleimide_Adduct Thiol-Maleimide Adduct (Unstable) Hydrolyzed_Adduct Hydrolyzed Ring-Opened Adduct (Stable) Thiol-Maleimide_Adduct->Hydrolyzed_Adduct Hydrolysis (H2O) No_Reaction No Thiol Exchange Hydrolyzed_Adduct->No_Reaction Resistant to Retro-Michael Addition Endogenous_Thiol Endogenous Thiol

Caption: Hydrolysis of the succinimide ring enhances the stability of maleimide-thiol conjugates.

Workflow for In Vivo Linker Stability Assessment cluster_workflow Experimental Workflow Dosing Administer ADC to Animal Cohorts Sampling Collect Plasma Samples at Multiple Time Points Dosing->Sampling Analysis Quantify Total Antibody (ELISA) & Conjugated Payload (LC-MS/MS) Sampling->Analysis Calculation Calculate Drug-to-Antibody Ratio (DAR) Analysis->Calculation Comparison Compare DAR vs. Time Profiles for Different Linkers Calculation->Comparison

Caption: General experimental workflow for comparing the in vivo stability of ADC linkers.

References

Next-Generation Maleimide Linkers: A Comparative Analysis for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and precision of linker technology are paramount in the creation of robust and effective bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). While traditional maleimide (B117702) linkers have been a mainstay for their reactivity towards thiols, their in vivo instability has driven the innovation of next-generation alternatives designed to overcome these limitations. This guide provides an objective comparison of these advanced maleimide linkers, supported by quantitative data and detailed experimental protocols.

Traditional N-alkyl maleimides, while efficient in conjugating to cysteine residues, are susceptible to a retro-Michael reaction in vivo.[1][2][3][4] This reaction can lead to the premature release of the conjugated payload, resulting in off-target toxicity and a diminished therapeutic window. Next-generation maleimides have been engineered to address this instability, offering enhanced stability, site-specific conjugation, and improved pharmacological properties.

Comparative Analysis of Maleimide Linker Performance

The primary advantage of next-generation maleimide linkers lies in their superior stability. This is often achieved through mechanisms that either accelerate the hydrolysis of the thiosuccinimide ring to a stable maleamic acid derivative or through the formation of a bridged disulfide structure.

Quantitative Stability Data

The following tables summarize the performance of various maleimide linkers based on experimental data.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Traditional Maleimide (Thioether) ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.
"Bridging" Disulfide ADC in human plasma7>95%Substantially improved plasma stability.
Thioether (from Thiol-ene) ADC in human plasma7>90%High stability in plasma.
Linker TypeTest ConditionTime Point% Intact ConjugateKey Finding
Mono-sulfone-PEG 1 mM Glutathione (B108866), 37°C7 days>90%Significantly more stable than maleimide-PEG conjugate.
Vinylpyrimidine Human Serum8 days~100%Superior stability compared to maleimide conjugates.
Quaternized Vinyl Pyridinium Human PlasmaNot specified"Fully stable"Conjugates were found to be fully stable in human plasma.
Hydrolytic Stability of Maleimide Precursors

The rate of hydrolysis of the maleimide itself is a critical factor, especially in sterically hindered conjugations where a slower hydrolysis rate allows for more efficient reaction with the target thiol before the linker becomes inactive.

Maleimide DerivativeHalf-life (minutes) at pH 7.4Relative Hydrolysis Rate
Dibromomaleimide17.9-
Diiodomaleimide48.3 (2.7 times slower than Dibromomaleimide)Slower

Key Next-Generation Maleimide Linker Technologies

Several innovative approaches have emerged to enhance the stability of maleimide-based conjugates.

1. Self-Hydrolyzing Maleimides: These linkers are designed with neighboring groups that catalyze the intramolecular hydrolysis of the thiosuccinimide ring. This rapid conversion to a stable maleamic acid derivative prevents the retro-Michael reaction and subsequent payload loss.

2. Dihalomaleimides (e.g., Dibromo- and Diiodomaleimides): These "bridging" maleimides react with two thiol groups from a reduced disulfide bond, effectively re-bridging the disulfide with a stable linker. This approach not only ensures stability but also allows for site-specific conjugation to native disulfide bonds in antibodies, resulting in homogeneous ADCs. Diiodomaleimides have been shown to have a slower hydrolysis rate compared to dibromomaleimides, which can be advantageous for conjugating sterically hindered sites.

3. N-Aryl Maleimides: The electron-withdrawing nature of the aryl group in N-aryl maleimides accelerates the hydrolysis of the thiosuccinimide ring, "locking" the conjugate and preventing the retro-Michael reaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: In Vitro Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma over time.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Immunoaffinity beads for ADC capture

  • Wash buffer, elution buffer, and neutralization buffer

  • LC-MS system

Procedure:

  • Spike the ADC into plasma at a predetermined concentration (e.g., 100 µg/mL).

  • Incubate the plasma sample at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads to capture the ADC.

  • Washing: Wash the beads multiple times with wash buffer to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer.

  • Neutralization: Immediately neutralize the eluted ADC with the neutralization buffer.

  • LC-MS Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average drug-to-antibody ratio (DAR) and the presence of unconjugated antibody.

Protocol 2: Thiol Exchange Assay

This assay evaluates the susceptibility of the linker to cleavage by competing thiols.

Materials:

  • Purified bioconjugate

  • PBS, pH 7.4

  • L-Glutathione (reduced)

  • Incubator at 37°C

  • Reverse-phase HPLC system

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS (e.g., 1 mg/mL).

  • Prepare a stock solution of glutathione in PBS (e.g., 100 mM).

  • Mix the bioconjugate and glutathione solutions to achieve a final concentration of, for example, 0.5 mg/mL bioconjugate and 10 mM glutathione.

  • Prepare a control sample of the bioconjugate in PBS without glutathione.

  • Incubate both samples at 37°C.

  • At various time points, withdraw aliquots and analyze by reverse-phase HPLC to quantify the amount of intact conjugate remaining.

Visualizing Key Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate the fundamental differences in stability mechanisms and experimental procedures.

cluster_0 Traditional Maleimide Instability cluster_1 Next-Gen Maleimide Stabilization Thiol-Maleimide\nAdduct Thiol-Maleimide Adduct Retro-Michael\nReaction Retro-Michael Reaction Thiol-Maleimide\nAdduct->Retro-Michael\nReaction Deconjugated\nAntibody & Payload Deconjugated Antibody & Payload Retro-Michael\nReaction->Deconjugated\nAntibody & Payload Thiol Exchange\n(e.g., with Glutathione) Thiol Exchange (e.g., with Glutathione) Retro-Michael\nReaction->Thiol Exchange\n(e.g., with Glutathione) Thiol-Maleimide\nAdduct (Next-Gen) Thiol-Maleimide Adduct (Next-Gen) Accelerated\nHydrolysis Accelerated Hydrolysis Thiol-Maleimide\nAdduct (Next-Gen)->Accelerated\nHydrolysis Stable Maleamic\nAcid Product Stable Maleamic Acid Product Accelerated\nHydrolysis->Stable Maleamic\nAcid Product

Caption: Maleimide linker stability pathways.

Start Start Reduced Disulfide\nBond on Antibody Reduced Disulfide Bond on Antibody Start->Reduced Disulfide\nBond on Antibody Dihalomaleimide\nLinker-Payload Dihalomaleimide Linker-Payload Start->Dihalomaleimide\nLinker-Payload Conjugation Reaction Conjugation Reaction Reduced Disulfide\nBond on Antibody->Conjugation Reaction Dihalomaleimide\nLinker-Payload->Conjugation Reaction Bridged Disulfide\n(Stable ADC) Bridged Disulfide (Stable ADC) Conjugation Reaction->Bridged Disulfide\n(Stable ADC)

Caption: Disulfide bridging workflow.

Start Start Incubate ADC\nin Plasma (37°C) Incubate ADC in Plasma (37°C) Start->Incubate ADC\nin Plasma (37°C) Time Points Sampling Time Points Sampling Incubate ADC\nin Plasma (37°C)->Time Points Sampling Immunoaffinity\nCapture of ADC Immunoaffinity Capture of ADC Time Points Sampling->Immunoaffinity\nCapture of ADC Wash & Elute Wash & Elute Immunoaffinity\nCapture of ADC->Wash & Elute LC-MS Analysis LC-MS Analysis Wash & Elute->LC-MS Analysis Determine % Intact ADC\nand avg. DAR Determine % Intact ADC and avg. DAR LC-MS Analysis->Determine % Intact ADC\nand avg. DAR

Caption: Plasma stability assay workflow.

Conclusion

The evolution from traditional to next-generation maleimide linkers represents a significant advancement in bioconjugation technology. For applications demanding high in vivo stability, such as the development of ADCs, linkers that promote hydrolysis of the thiosuccinimide ring or enable disulfide bridging offer clear advantages over their less stable predecessors. The selection of an appropriate linker should be guided by empirical data on stability and reactivity, tailored to the specific requirements of the bioconjugate and its intended application. The protocols and comparative data presented here serve as a valuable resource for researchers in making informed decisions for the design and synthesis of next-generation biotherapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Mal-amido-PEG7-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Mal-amido-PEG7-acid. The following procedures for handling, storage, and disposal are based on available data for similar PEGylated compounds and general laboratory safety principles.

Chemical Identifier:

PropertyValue
Chemical Name This compound
Synonyms Mal-NH-PEG7-COOH; Maleimide-NH-PEG7-CH2CH2COOH
CAS Number 2112731-42-5[1][2]
Molecular Formula C24H40N2O12[1][2]
Molecular Weight 548.59 g/mol [1]

Personal Protective Equipment (PPE)

A cautious approach is recommended when handling this compound, as it may cause skin, eye, and respiratory irritation. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[3]
Eye/Face Protection Use safety glasses with side-shields or chemical splash goggles that meet appropriate government standards (e.g., ANSI Z.87.1, EN 166).[3][4] A face shield may be required for large quantities or when there is a splash hazard.[4]
Skin and Body Protection Wear a lab coat or a disposable gown.[5] For hazardous drug compounding, a long-sleeved, seamless gown that closes in the back is recommended.[6]
Respiratory Protection Use only in a well-ventilated area.[7] If engineering controls are not sufficient, a respirator may be required.[4]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a dry, dark place. For short-term storage (days to weeks), maintain at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1] Keep the container tightly closed in a well-ventilated place.[8]

Disposal Plan

The disposal of this compound should be managed by a licensed disposal company in accordance with local, regional, and national regulations. This chemical should not be released into the environment.[7]

  • Unused Product: Keep the product in its original, tightly sealed container for disposal.[7]

  • Spills: In case of a minor spill, contain the material immediately. Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to clean up the spill.[7] Collect the absorbed material into a suitable, labeled container for waste disposal.[7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[7]

Experimental Protocols

This compound is a bifunctional linker commonly used in bioconjugation and drug development.[7] The maleimide (B117702) group reacts with a thiol group, while the carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond.[1]

General Workflow for Hydrogel Functionalization:

Hydrogel Functionalization Workflow General Experimental Workflow for Hydrogel Functionalization cluster_hydrogel_prep Hydrogel Preparation cluster_functionalization Functionalization cluster_conjugation Bioconjugation cluster_application Application hydrogel Hydrogel Matrix (e.g., PEG, HA, Dextran) activation Activation of Carboxyl Groups (e.g., with EDC/NHS) hydrogel->activation linker_conjugation Linker Conjugation with This compound activation->linker_conjugation thiol_maleimide_reaction Thiol-Maleimide Reaction linker_conjugation->thiol_maleimide_reaction thiol_molecule Thiol-Containing Molecule (Peptide, Protein, Drug) thiol_molecule->thiol_maleimide_reaction application Drug Delivery Systems or Tissue Engineering Scaffolds thiol_maleimide_reaction->application

Caption: General experimental workflow for the functionalization of hydrogels using this compound.

Spill Response Plan

Immediate and appropriate response to a chemical spill is critical to prevent exposure and environmental contamination.

Chemical Spill Response Workflow Chemical Spill Response Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Cleanup and Disposal cluster_followup Follow-up spill_occurs Spill Occurs assess_spill Assess Spill Size and Immediate Risk spill_occurs->assess_spill evacuate Evacuate Area (if necessary) assess_spill->evacuate Major Spill notify Notify Supervisor and Safety Officer assess_spill->notify Minor Spill evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste Through a Licensed Disposal Company decontaminate->dispose document Document the Incident dispose->document

Caption: Step-by-step workflow for responding to a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG7-acid
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG7-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。